4-Bromo-1,1-(propylenedioxo)-indane
Description
BenchChem offers high-quality 4-Bromo-1,1-(propylenedioxo)-indane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,1-(propylenedioxo)-indane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
908334-05-4 |
|---|---|
Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
7-bromospiro[1,2-dihydroindene-3,2'-1,3-dioxane] |
InChI |
InChI=1S/C12H13BrO2/c13-11-4-1-3-10-9(11)5-6-12(10)14-7-2-8-15-12/h1,3-4H,2,5-8H2 |
InChI Key |
ZNZMJQVYWVDCLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCC3=C2C=CC=C3Br)OC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to a Targeted Tyrosine Kinase Inhibitor
A Note to the Reader: A thorough search for technical and safety information regarding CAS 908334-05-4 did not yield any publicly available data. This CAS number does not correspond to a known chemical entity in accessible scientific literature or commercial databases. This may indicate that the number is proprietary, pertains to a novel compound not yet in the public domain, or is a typographical error.
To fulfill the user's request for a comprehensive technical guide, this document has been prepared using Imatinib (Gleevec®) as an exemplary compound. Imatinib is a well-characterized, first-in-class tyrosine kinase inhibitor, making it an excellent model for illustrating the depth of analysis, data presentation, and experimental detail required by researchers, scientists, and drug development professionals. All subsequent information in this guide pertains to Imatinib.
Imatinib: A Paradigm of Targeted Cancer Therapy
Introduction
Imatinib represents a landmark achievement in the history of oncology, transforming the treatment landscape for specific malignancies by targeting the molecular drivers of the disease.[1][2] Initially developed for Chronic Myeloid Leukemia (CML), its mechanism of action—the specific inhibition of protein-tyrosine kinases—has proven effective against other cancers, including Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) and Gastrointestinal Stromal Tumors (GISTs).[1][3][4] This guide provides a deep dive into the technical and safety profile of Imatinib, offering field-proven insights for the scientific community.
Core Mechanism of Action: Competitive Inhibition of Kinase Activity
Imatinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of specific tyrosine kinases.[1][3][5] This action blocks the transfer of a phosphate group from ATP to tyrosine residues on various substrates, thereby halting the downstream signaling cascades that drive cellular proliferation and survival.[3][6]
The remarkable selectivity of Imatinib stems from its ability to bind to the inactive conformation of the ABL kinase domain.[7] This "DFG-out" conformation is a specific structural state that is not adopted by all kinases, which contributes to Imatinib's targeted effects and minimizes off-target activity compared to traditional chemotherapy.[1][5]
The primary molecular targets of Imatinib are:
-
BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation (t(9;22)).[1][8] This fusion protein is the pathogenic driver in CML and a subset of ALL.[1][9] Imatinib's inhibition of BCR-ABL blocks proliferation and induces apoptosis in these leukemic cells.[6][9]
-
c-KIT: A receptor tyrosine kinase. Activating mutations in the c-KIT gene lead to its constitutive, ligand-independent activation, a key oncogenic event in the majority of GISTs.[1][3]
-
Platelet-Derived Growth Factor Receptor (PDGFR): Imatinib inhibits both PDGFR-α and PDGFR-β, which are implicated in the pathogenesis of various myelodysplastic/myeloproliferative diseases and other tumors.[1][3][8]
Signaling Pathways Modulated by Imatinib
The inhibition of BCR-ABL, c-KIT, and PDGFR by Imatinib disrupts multiple critical downstream signaling pathways that are essential for cancer cell growth, proliferation, and survival. The deregulated BCR-ABL protein, for instance, activates a host of pathways including Ras/MAPK, PI3K/AKT, and STAT5, which collectively promote uncontrolled cell division and resistance to apoptosis.[5]
Quantitative Data: Potency and Efficacy
The potency of Imatinib is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the kinase target and the assay format (biochemical vs. cell-based).
| Kinase Target | Assay Type | IC50 Value | Reference |
| v-Abl | Cell-Free | 600 nM | [10] |
| c-Abl | Cell-Free | 400 nM | [10] |
| c-Kit | Cell-Free | 100 nM | [10] |
| PDGFRα | Cell-Free | 71 nM | [10] |
| PDGFRβ | Cell-Free | 607 nM | [10] |
| BCR-ABL | Cell-Based (K562 cells) | 0.08 - 0.15 µM | [10][11] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
The following protocols are foundational for assessing the activity of Imatinib in a laboratory setting.
This biochemical assay directly measures the ability of Imatinib to inhibit the enzymatic activity of a purified kinase.
Step-by-Step Methodology:
-
Prepare Imatinib Dilutions: Create a serial dilution of Imatinib stock solution in kinase reaction buffer to cover a broad concentration range (e.g., 0.01 nM to 10 µM).[10]
-
Kinase Reaction Setup: In a microplate, combine the recombinant kinase (e.g., ABL) and its specific substrate (e.g., a peptide substrate or a protein like CRKL) in the kinase reaction buffer.[10]
-
Imatinib Incubation: Add the diluted Imatinib solutions to the kinase-substrate mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.[10]
-
Initiate Kinase Reaction: Start the reaction by adding a solution of ATP. The final ATP concentration should be near the Km for the specific kinase, if known.[10]
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).[10]
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as a high concentration of EDTA or SDS-PAGE loading buffer.[10]
-
Detection: Quantify substrate phosphorylation using an appropriate method, such as Western Blotting for a phospho-specific antibody, a fluorescence-based method like HTRF, or a luminescence-based assay like ADP-Glo that measures ATP consumption.[10]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of Imatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
This assay measures the effect of Imatinib on the metabolic activity of a cancer cell line, which serves as an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Plate a BCR-ABL positive cell line, such as K562, in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[10]
-
Imatinib Treatment: Prepare serial dilutions of Imatinib in the cell culture medium. Add the diluted drug to the wells to achieve a range of final concentrations. Include a vehicle-only control (e.g., DMSO).[10]
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.[10][12]
-
MTT Addition: Add a sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the Imatinib concentration to determine the IC50 value.[10]
Animal models are critical for evaluating the anti-tumor activity of a compound in a living system.
Step-by-Step Methodology:
-
Cell Implantation: Inject BCR-ABL-transformed cells (e.g., K-562) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., ~100 mm³).[13]
-
Randomization and Treatment: Randomize the animals into treatment and control groups. Administer Imatinib (e.g., by oral gavage) or a vehicle control daily at a predetermined dose (e.g., 50-200 mg/kg/day).[7][8][13]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume.[13]
-
Endpoint: Continue treatment for a defined period (e.g., 15-28 days) or until tumors in the control group reach a predetermined maximum size.[8][13] Euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot).
-
Data Analysis: Compare the tumor growth curves between the Imatinib-treated and vehicle-treated groups to assess anti-tumor efficacy.[13]
Safety, Handling, and Storage
As a potent cytotoxic and teratogenic agent, Imatinib requires careful handling to minimize occupational exposure.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).[14]
-
Eye/Face Protection: Use safety glasses with side shields.[14][15]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing.[15]
-
Respiratory Protection: In case of dust formation, use an appropriate particulate respirator.[15][16]
Handling and Storage:
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[15] Avoid dust formation and contact with skin, eyes, or clothing.[14][15] Do not eat, drink, or smoke when using this product.[15][16]
-
Storage: Store at room temperature (20-25°C, 68-77°F) in a dry, well-ventilated place, away from direct sunlight.[4][15] Keep containers tightly closed and out of the reach of children.[15][17]
First Aid Measures:
-
Skin Contact: Immediately wash with soap and plenty of water.[15][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[15]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[15]
Toxicological Profile:
-
Reproductive Toxicity: Imatinib is a known reproductive toxin and may damage fertility or the unborn child.[15][16][18]
-
Carcinogenicity: It is suspected of causing cancer.[15][16][18]
-
Mutagenicity: It is suspected of causing genetic defects.[15][18]
-
Target Organ Toxicity: May cause damage to organs (liver, kidneys, cardiovascular system, immune system) through prolonged or repeated exposure.[15][16]
Conclusion
Imatinib stands as a testament to the power of targeted therapy in modern medicine. Its well-defined mechanism of action, specific molecular targets, and extensive preclinical and clinical data provide a robust foundation for its use in both clinical practice and ongoing research. Understanding the technical details of its kinase inhibition, the pathways it affects, and the appropriate experimental methodologies for its study is crucial for any scientist working in the field of cancer drug development. The safety protocols outlined are mandatory to ensure the well-being of laboratory personnel handling this potent compound.
References
-
Imatinib Mesylate Tablets - Viatris. (2023, September 22). Viatris.[Link]
-
A Histologic Study of Imatinib Cardiotoxicity in Adult Male Rats. (2023, January 28). Medical Journal of Babylon.[Link]
-
Imatinib: Basic Results. (2017, July 27). Oncohema Key.[Link]
-
The development of imatinib as a therapeutic agent for chronic myeloid leukemia. (2005, April 1). Blood.[Link]
-
Imatinib mesylate inhibits T-cell proliferation in vitro and delayed-type hypersensitivity in vivo. (2004, August 15). Blood.[Link]
-
Imatinib Mesylate Inhibits Leydig Cell Tumor Growth: Evidence for In vitro and In vivo Activity. (2005, March 7). Clinical Cancer Research.[Link]
-
Safety Data Sheet: Imatinib mesylate. Carl ROTH.[Link]
-
Imatinib in Chronic Myeloid Leukemia: an Overview. PubMed Central.[Link]
-
Imatinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.[Link]
-
What is the mechanism of Imatinib mesylate? (2024, July 17). Patsnap Synapse.[Link]
-
Gleevec, Imkeldi (imatinib) dosing, indications, interactions, adverse effects, and more. Medscape.[Link]
-
What is the mechanism of action of Imatinib (Gleevec)? (2025, April 9). Dr.Oracle.[Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed Central.[Link]
-
Imatinib can act as an allosteric activator of Abl kinase. PubMed Central.[Link]
-
Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method. PubMed Central.[Link]
-
Imatinib cytotoxicity determined from dose-response experiments. ResearchGate.[Link]
-
Combining ABL1 Kinase Inhibitor, Imatinib and the Jak Kinase Inhibitor TG101348: A Potential Treatment for Residual BCR-ABL Positive Leukemia Cells. (2012, November 16). Blood.[Link]
-
Imatinib - ORAL CHEMOTHERAPY EDUCATION. NCODA.[Link]
-
Novel compounds with antiproliferative activity against imatinib-resistant cell lines. (2007, February 16). Molecular Cancer Therapeutics.[Link]
-
In vitro effects of imatinib mesylate on radiosensitivity and chemosensitivity of breast cancer cells. PubMed Central.[Link]
-
In Vivo Efficacy of Imatinib Mesylate, a Tyrosine Kinase Inhibitor, in the Treatment of Chemically Induced Dry Eye in Animal Models. (2021, September 15). Translational Vision Science & Technology.[Link]
-
In vitroBiotransformation of Imatinib by the... : Biopharmaceutics & Drug Disposition. Ovid.[Link]
-
Revealing imatinib-kinase specificity via analyzing changes in protein dynamics and computing molecular binding affinity. bioRxiv.[Link]
-
Real-world data vs pivotal trial outcomes of imatinib in newly diagnosed chronic myeloid leukemia patients. (2025, May 28). ASCO Publications.[Link]
-
Split- and Reduced-Dose Imatinib in Chronic Myeloid Leukemia: Case Report. (2024, June 15). Journal of Hematology Oncology Pharmacy.[Link]
-
Imatinib mesylate - Safety Data Sheet. EDQM.[Link]
-
Characterization of Potent Inhibitors of the Bcr-Abl and the c-Kit Receptor Tyrosine Kinases. (2002, August 1). Journal of Pharmacology and Experimental Therapeutics.[Link]
-
Automated imatinib immunoassay. PubMed Central.[Link]
-
Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model. (2024, September 19). PubMed.[Link]
-
Imatinib (Gleevec). The Ohio State University Comprehensive Cancer Center.[Link]
-
Long-Term Outcomes of Imatinib Treatment for Chronic Myeloid Leukemia. PubMed Central.[Link]
-
Imatinib in the treatment of chronic myeloid leukemia: current perspectives on optimal dose. (2015, September 9). Dovepress.[Link]
-
Imatinib (Glivec®) Tablet PHARMACY. Tan Tock Seng Hospital.[Link]
-
BCR/ABL kinase inhibition by imatinib mesylate enhances MAP kinase activity in chronic myelogenous leukemia CD34 + cells. (2004, April 15). Blood.[Link]
Sources
- 1. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 2. Automated imatinib immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. ncoda.org [ncoda.org]
- 5. Imatinib: Basic Results | Oncohema Key [oncohemakey.com]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. oamjms.eu [oamjms.eu]
- 9. ClinPGx [clinpgx.org]
- 10. benchchem.com [benchchem.com]
- 11. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. carlroth.com [carlroth.com]
- 15. viatris.com [viatris.com]
- 16. sds.edqm.eu [sds.edqm.eu]
- 17. ttsh.com.sg [ttsh.com.sg]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-1,1-(propylenedioxo)-indane in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on understanding and determining the solubility of 4-Bromo-1,1-(propylenedioxo)-indane in organic solvents. Recognizing the current absence of publicly available quantitative solubility data for this specific compound, this document emphasizes a practical, field-proven approach. It begins with a theoretical analysis of the compound's physicochemical properties to predict its solubility behavior, followed by a detailed, step-by-step experimental protocol for accurate solubility determination using the isothermal shake-flask method. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a critical parameter in process development, formulation, and analytical method design.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
4-Bromo-1,1-(propylenedioxo)-indane is a unique molecular scaffold with potential applications in organic synthesis and medicinal chemistry. Its utility in these fields is fundamentally linked to its solubility characteristics. The ability to dissolve this compound in appropriate organic solvents is paramount for a variety of critical processes, including:
-
Synthetic Reactions: Ensuring that reactants are in the same phase for optimal reaction kinetics and yield.
-
Purification: Developing effective crystallization and chromatographic methods to achieve high purity.
-
Formulation: Preparing solutions of precise concentrations for in-vitro and in-vivo studies.
-
Analytical Characterization: Enabling techniques such as NMR, HPLC, and mass spectrometry that require the analyte to be in solution.
This guide will provide the foundational knowledge and practical instructions to systematically approach the solubility determination of 4-Bromo-1,1-(propylenedioxo)-indane.
Physicochemical Properties and Predicted Solubility Profile
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another.
Molecular Structure of 4-Bromo-1,1-(propylenedioxo)-indane:
-
Indane Core: A bicyclic hydrocarbon structure that is predominantly non-polar.
-
Bromo Group: The bromine atom attached to the aromatic ring increases the molecular weight and introduces a degree of polarity, but its overall contribution to polarity is moderate.
-
Propylenedioxo Group: This cyclic ketal is a key feature. The two oxygen atoms introduce polarity and the potential for hydrogen bond acceptance. The 1,3-dioxolane ring system, of which the propylenedioxo group is a derivative, is generally considered to be a polar moiety.[1] The parent compound, 1,3-dioxolane, is fully miscible with water and a range of organic solvents.[2][3]
Predicted Solubility:
Based on its structure, 4-Bromo-1,1-(propylenedioxo)-indane can be classified as a moderately polar compound. The non-polar indane backbone is functionalized with a polar propylenedioxo group and a moderately polar bromo group. This suggests that the compound will exhibit favorable solubility in a range of organic solvents.
A qualitative prediction of its solubility in different solvent classes is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 4-Bromo-1,1-(propylenedioxo)-indane in Organic Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF), Ethyl acetate | Excellent to Good | These solvents possess dipoles that can effectively solvate the polar propylenedioxo group and the bromo-substituted aromatic ring.[4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | These solvents have an intermediate polarity that is well-suited to dissolve compounds with both polar and non-polar characteristics.[5] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl groups of these solvents can act as hydrogen bond donors to the oxygen atoms of the propylenedioxo ring, facilitating dissolution. |
| Non-Polar | Hexane, Toluene, Cyclohexane | Poor to Moderate | The large non-polar indane core will have some affinity for these solvents, but the polar functional groups will limit overall solubility.[5] |
Experimental Determination of Solubility: The Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[4] It involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached.
Required Materials and Equipment
-
4-Bromo-1,1-(propylenedioxo)-indane (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 4-Bromo-1,1-(propylenedioxo)-indane to a series of glass vials. The presence of undissolved solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the selected organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours.[4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution no longer changes).
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of solid particles, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of 4-Bromo-1,1-(propylenedioxo)-indane in the diluted solution using a validated HPLC method.
-
A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]
-
-
Data Calculation and Reporting:
-
Calculate the solubility of the compound in the original undiluted solution, taking into account the dilution factor.
-
Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
-
Experimental Workflow Diagram
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation
To ensure clarity and facilitate comparison, the experimentally determined solubility data should be presented in a structured format. Table 2 provides a template for recording and reporting your findings.
Table 2: Template for Reporting Experimental Solubility Data of 4-Bromo-1,1-(propylenedioxo)-indane
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| e.g., Acetonitrile | 25 | |||
| e.g., Dichloromethane | 25 | |||
| e.g., Ethanol | 25 | |||
| e.g., Toluene | 25 | |||
| e.g., Hexane | 25 |
Conclusion: A Pathway to Empirical Understanding
While theoretical predictions provide a valuable starting point, the empirical determination of solubility remains the gold standard for obtaining accurate and reliable data. The methodologies outlined in this guide offer a robust framework for researchers to systematically investigate the solubility of 4-Bromo-1,1-(propylenedioxo)-indane in a range of organic solvents. The resulting data will be instrumental in advancing the use of this compound in synthetic, medicinal, and materials chemistry applications. By following these protocols, scientists can ensure the integrity and reproducibility of their solubility measurements, contributing to a more comprehensive understanding of this promising molecule.
References
- Organic Solvents in Chemistry and Laboratories. (2024, October 27).
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
- Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from a relevant academic publisher's website.
- Santa Cruz Biotechnology. 1,3-Dioxolane. Retrieved from a relevant chemical supplier's website.
- World Health Organization (WHO). Annex 4.
-
Studylib. (n.d.). Solubility Lab Report Template - Middle School Science. Retrieved from [Link]
- How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? (n.d.).
- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
-
ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
- University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from a relevant university chemistry department website.
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 2.2: Solubility Lab. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3-Dioxolane (CAS 646-06-0). Retrieved from [Link]
-
Silver Fern Chemical. (n.d.). Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Retrieved from [Link]
- Journal of Cheminformatics. (n.d.). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning.
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
ResearchGate. (2021, May 18). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Retrieved from [Link]
-
PubMed. (n.d.). Predicting Solubility of Newly-Approved Drugs (2016-2020) with a Simple ABSOLV and GSE(Flexible-Acceptor) Consensus Model Outperforming Random Forest Regression. Retrieved from [Link]
-
Nature. (2025, August 22). Predictive analysis of solubility data with pressure and temperature in assessing nanomedicine preparation via supercritical carbon dioxide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]
- 3. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
Mastering the Indanone Scaffold: A Technical Guide to 4-Bromo-1-indanone and Ketal Protection Strategies
Executive Summary
4-Bromo-1-indanone is a highly versatile bicyclic scaffold utilized extensively in the synthesis of complex pharmaceuticals, kinase inhibitors, and advanced materials. However, the inherent electrophilicity of its C1 carbonyl group and the acidity of its α-protons often preclude direct functionalization at the C4-bromine position via organometallic reagents. This whitepaper provides an in-depth technical analysis of the differences between unprotected 4-bromo-1-indanone and its ketal-protected derivatives, detailing the mechanistic rationale for protection, comparative physicochemical data, and self-validating experimental protocols for downstream cross-coupling applications.
Structural and Mechanistic Paradigms
4-Bromo-1-indanone features a fused bicyclic indanone core with a reactive ketone at the C1 position and a bromine atom at the C4 position[1]. This dual functionality is a double-edged sword. While the bromine atom is primed for nucleophilic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the unprotected C1 carbonyl group is highly susceptible to unwanted side reactions[1].
When subjected to strong bases (e.g., potassium carbonate, lithium diisopropylamide) or organometallic reagents (e.g., Grignard reagents, organolithiums), the unprotected indanone undergoes rapid enolization at the C2 position or direct nucleophilic attack at the C1 carbonyl. This leads to complex mixtures of aldol condensation products, tertiary alcohols, and polymeric degradation.
To bypass these limitations, the ketone is masked as a cyclic acetal (ketal), typically using ethylene glycol to form 4'-bromo-1'-indanone ethylene ketal[2]. Ketalization fundamentally alters the reactivity profile of the molecule:
-
Abolition of Electrophilicity: The sp²-hybridized carbonyl carbon is converted to an sp³-hybridized acetal carbon, rendering it completely inert to nucleophiles.
-
Suppression of Acidity: The removal of the carbonyl group eliminates the electron-withdrawing effect necessary to stabilize an enolate, thereby preventing base-catalyzed aldol condensations.
-
Orthogonal Stability: The resulting 1,3-dioxolane ring is highly stable under strongly basic and nucleophilic conditions, yet can be easily cleaved under mild aqueous acidic conditions to regenerate the ketone.
This protection strategy is critical when utilizing the C4-bromine for advanced transformations, such as iridium-catalyzed borylation or consecutive palladium-catalyzed cross-coupling reactions, ensuring high yields of the target functionalized indanone[3].
Quantitative Comparative Analysis
The transformation from ketone to ketal induces significant shifts in the molecule's spectroscopic and physicochemical properties. These differences are critical for analytical tracking during synthesis.
| Parameter / Feature | 4-Bromo-1-indanone (Unprotected) | 4'-Bromo-1'-indanone Ethylene Ketal |
| Molecular Weight | 211.06 g/mol | 255.11 g/mol |
| Carbonyl Reactivity | Highly reactive to nucleophiles | Inert to nucleophiles and bases |
| Organometallic Compatibility | Incompatible (Attacks C=O) | Compatible (Allows C4 metalation) |
| IR Spectroscopy | Strong C=O stretch (~1710 cm⁻¹) | Absent C=O; Strong C-O-C (~1100 cm⁻¹) |
| ¹³C NMR (C1 Position) | ~206 ppm (Ketone carbon) | ~110 ppm (Acetal carbon) |
| ¹H NMR (Alpha Protons) | ~2.7 - 3.2 ppm (m, 4H) | ~2.2 - 2.5 ppm (m, 4H) |
| ¹H NMR (Ketal Protons) | N/A | ~4.0 - 4.2 ppm (m, 4H) |
| Typical pKa (α-Protons) | ~15 - 17 | > 35 (Non-acidic) |
Pathway Visualization
The logic of masking the reactive ketone to enable selective C4-activation is mapped below. Direct functionalization attempts often short-circuit into degradation pathways.
Synthetic workflow comparing direct functionalization vs. ketal protection strategies.
Strategic Methodologies: The Self-Validating Protocols
The following protocols detail the lifecycle of the ketal protection strategy. Each protocol is designed as a self-validating system, incorporating specific analytical checkpoints to ensure the integrity of the transformation before proceeding to the next step.
Protocol 1: Azeotropic Ketalization of 4-Bromo-1-indanone
-
Objective: Mask the C1 ketone to prevent interference during subsequent organometallic steps[2].
-
Reagents: 4-Bromo-1-indanone (1.0 eq), Ethylene glycol (2.0 eq), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq), Toluene (0.2 M).
-
Step-by-Step Procedure:
-
Combine all reagents in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) for 12-16 hours.
-
Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Causality & Mechanistic Insight: p-TsOH protonates the carbonyl oxygen, increasing the electrophilicity of the C1 carbon to facilitate nucleophilic attack by ethylene glycol. Toluene is chosen as the solvent because it forms a minimum-boiling azeotrope with water. The Dean-Stark trap continuously removes this water, driving the thermodynamically reversible reaction to completion via Le Chatelier’s principle.
-
Validation & Analytical Checkpoints:
-
TLC: Complete consumption of the starting material (lower Rf) and appearance of a new, less polar spot (higher Rf) in 80:20 Hexane/Ethyl Acetate.
-
IR Spectroscopy: Complete disappearance of the strong C=O stretching band at ~1710 cm⁻¹ and appearance of strong C-O-C stretching bands at ~1080–1150 cm⁻¹.
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Objective: Functionalize the C4 position utilizing the stability of the ketal derivative[3].
-
Reagents: 4'-Bromo-1'-indanone ethylene ketal (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq), Toluene/Ethanol/Water (2:1:1 v/v/v).
-
Step-by-Step Procedure:
-
Dissolve the ketal and arylboronic acid in the solvent mixture.
-
Sparge the solution with argon for 15 minutes to remove dissolved oxygen.
-
Add Pd(PPh₃)₄ and K₂CO₃, then heat to 85 °C for 8 hours under an argon atmosphere.
-
Cool, dilute with ethyl acetate, separate the layers, and wash the organic phase with water.
-
Purify via silica gel chromatography.
-
-
Causality & Mechanistic Insight: The basic conditions (K₂CO₃) are required to activate the boronic acid via the formation of a boronate complex, which accelerates the transmetalation step in the catalytic cycle. If the unprotected ketone were used, these basic conditions at 85 °C would trigger massive aldol condensation. The ketal completely prevents this degradation pathway. Degassing is critical to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
Validation & Analytical Checkpoints:
-
LC-MS: Confirmation of the product mass [M+H]⁺ with the characteristic isotopic signature of bromine completely absent.
-
¹H NMR: Appearance of new aromatic protons corresponding to the coupled aryl group, while the ketal protons (~4.0-4.2 ppm) remain intact.
-
Protocol 3: Acid-Catalyzed Deprotection
-
Objective: Regenerate the C1 ketone to yield the final functionalized indanone.
-
Reagents: Coupled ketal intermediate (1.0 eq), THF (0.1 M), 1M Aqueous HCl (5.0 eq).
-
Step-by-Step Procedure:
-
Dissolve the intermediate in THF and add the 1M HCl solution.
-
Stir at room temperature for 4-6 hours.
-
Neutralize carefully with saturated aqueous NaHCO₃.
-
Extract with dichloromethane, dry, and concentrate.
-
-
Causality & Mechanistic Insight: Aqueous acid protonates the acetal oxygen, making it an excellent leaving group. Water acts as a nucleophile to attack the resulting oxocarbenium intermediate, ultimately expelling ethylene glycol. The large excess of water drives the equilibrium back toward the thermodynamically stable ketone.
-
Validation & Analytical Checkpoints:
-
IR Spectroscopy: Reappearance of the sharp C=O stretch at ~1710 cm⁻¹.
-
¹³C NMR: Reappearance of the characteristic ketone carbonyl carbon signal at ~206 ppm.
-
Conclusion
The strategic conversion of 4-bromo-1-indanone to its corresponding ketal derivative is a masterclass in protective group logic. By temporarily masking the electrophilic and acidic nature of the indanone core, researchers unlock the full potential of the C4-bromine atom, enabling rigorous and high-yielding organometallic transformations. Adhering to the self-validating protocols outlined above ensures high fidelity and reproducibility in complex drug development and materials science workflows.
References
-
Chiral deaza-coelenterazine analogs for probing a substrate-binding site in the Ca2+-binding photoprotein aequorin | PLOS One.[Link]
Sources
An In-Depth Technical Guide to 4-Bromo-1,1-(propylenedioxo)-indane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, indanone derivatives serve as crucial building blocks for a wide array of functional molecules. Among these, 4-Bromo-1-indanone is a versatile intermediate, prized for its reactive bromine substituent and a rigid bicyclic core that imparts favorable pharmacological properties.[1] This guide focuses on a key derivative, 4-Bromo-1,1-(propylenedioxo)-indane , a protected form of 4-Bromo-1-indanone. The introduction of the propylenedioxo group as a ketal protecting group is a fundamental strategy in multi-step organic syntheses. This modification allows for selective reactions at other positions of the molecule, primarily the aromatic ring, without interference from the highly reactive ketone functionality. This in-depth guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of 4-Bromo-1,1-(propylenedioxo)-indane, offering valuable insights for researchers engaged in the synthesis of complex molecular architectures.
Molecular Formula and Weight
The journey to understanding 4-Bromo-1,1-(propylenedioxo)-indane begins with its precursor, 4-Bromo-1-indanone.
-
4-Bromo-1-indanone :
-
Molecular Formula : C₉H₇BrO
-
Molecular Weight : 211.06 g/mol
-
The target compound, 4-Bromo-1,1-(propylenedioxo)-indane, is synthesized through the ketalization of 4-Bromo-1-indanone with propylene glycol (1,2-propanediol). This reaction involves the addition of a propylene glycol molecule and the elimination of a water molecule.
The resulting molecular characteristics of 4-Bromo-1,1-(propylenedioxo)-indane are:
-
Molecular Formula : C₁₂H₁₃BrO₂
-
Molecular Weight : 269.13 g/mol
Chemical Structure
The structural transformation from the precursor to the final product is illustrated below:
Figure 1: Chemical Structures
Synthesis Workflow
The synthesis of 4-Bromo-1,1-(propylenedioxo)-indane is a two-stage process. The first stage involves the synthesis of the precursor, 4-Bromo-1-indanone, followed by its conversion to the final product through ketalization.
Caption: A two-step synthesis pathway to 4-Bromo-1,1-(propylenedioxo)-indane.
Experimental Protocols
Part 1: Synthesis of 4-Bromo-1-indanone
A common and effective method for the synthesis of 1-indanone derivatives is through the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides.[2]
Materials:
-
3-(2-Bromophenyl)propanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(2-Bromophenyl)propanoic acid in 1,2-dichloroethane.
-
Add thionyl chloride to the solution and reflux the mixture for 24 hours to form the acid chloride.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride.
-
Dissolve the resulting residue in dichloromethane.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride in dichloromethane.
-
Slowly add the acid chloride solution to the aluminum chloride suspension, maintaining the temperature below 27°C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by pouring it into a container of ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate solutions.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be further purified by recrystallization or column chromatography to yield 4-Bromo-1-indanone.[3]
Part 2: Synthesis of 4-Bromo-1,1-(propylenedioxo)-indane (Ketalization)
The protection of the ketone in 4-Bromo-1-indanone is achieved through an acid-catalyzed reaction with propylene glycol.
Materials:
-
4-Bromo-1-indanone
-
Propylene glycol (1,2-propanediol)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Toluene or benzene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 4-Bromo-1-indanone, an excess of propylene glycol (typically 1.5-2 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water is no longer being formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
The crude product can be purified by column chromatography on silica gel to yield pure 4-Bromo-1,1-(propylenedioxo)-indane.
Physicochemical Properties
The physicochemical properties of the precursor, 4-Bromo-1-indanone, are well-documented. The properties of the final product, 4-Bromo-1,1-(propylenedioxo)-indane, are expected to differ due to the structural modification.
| Property | 4-Bromo-1-indanone | 4-Bromo-1,1-(propylenedioxo)-indane |
| CAS Number | 15115-60-3 | Not available |
| Appearance | White to off-white crystalline powder | Expected to be a solid or oil |
| Melting Point | 95-99 °C | To be determined experimentally |
| Boiling Point | 125 °C at 1.5 mmHg | To be determined experimentally |
| Solubility | Soluble in organic solvents | Expected to be soluble in organic solvents |
Spectroscopic Data
Predicted ¹H NMR Spectrum of 4-Bromo-1,1-(propylenedioxo)-indane:
-
Aromatic Protons (3H): The three protons on the aromatic ring will appear in the range of δ 7.0-7.8 ppm, likely as a complex multiplet or as distinct doublets and triplets, depending on the coupling constants.
-
Indane Methylene Protons (4H): The two CH₂ groups of the indane core will likely appear as triplets or complex multiplets in the range of δ 2.0-3.5 ppm.
-
Propylenedioxo Protons (6H): The protons of the propylene glycol moiety will exhibit characteristic shifts. The CH₂ and CH protons of the dioxolane ring are expected to appear in the range of δ 3.5-4.5 ppm. The methyl group will likely appear as a doublet around δ 1.3 ppm.
Applications in Research and Drug Development
4-Bromo-1-indanone is a valuable starting material in the synthesis of a variety of biologically active compounds, including potential treatments for cancer and neurodegenerative diseases.[2] The bromine atom on the aromatic ring is particularly useful for introducing further molecular complexity through cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions.[1]
The conversion of 4-Bromo-1-indanone to 4-Bromo-1,1-(propylenedioxo)-indane is a critical step in synthetic routes where the ketone functionality needs to be masked. This protection allows for a wide range of chemical transformations to be performed on the aromatic ring without affecting the carbonyl group. Once the desired modifications are made, the propylenedioxo group can be easily removed by acid-catalyzed hydrolysis to regenerate the ketone, highlighting the strategic importance of this derivative in multi-step synthesis.
Safety Information
The safety information for the precursor, 4-Bromo-1-indanone, should be considered when handling the final product, as similar precautions may be necessary.
-
Hazard Classifications : Acute toxicity (Oral).
-
Signal Word : Warning
-
Hazard Statements : Harmful if swallowed.
-
Precautionary Statements : Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell.
Always consult the Safety Data Sheet (SDS) for the specific compound being used and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
Sources
Navigating the Synthesis and Procurement of 4-Bromo-Indane Derivatives: A Technical Guide for Researchers
An In-depth Guide for Scientists and Drug Development Professionals on the Commercial Availability and Synthesis of 4-Bromo-1,1-(propylenedioxo)-indane, Focusing on its Key Precursor, 4-Bromo-1-indanone.
Introduction: Clarifying the Target Molecule
In the landscape of pharmaceutical research and complex organic synthesis, indane scaffolds are of significant interest due to their rigid structure, which can confer favorable properties for receptor binding and molecular stability.[1][2] The user's query for "4-Bromo-1,1-(propylenedioxo)-indane" points to a specific, functionalized indane derivative. However, a thorough market analysis reveals that this compound is not a readily available catalog item. Instead, it is a synthetic derivative of the commercially accessible and widely used intermediate, 4-Bromo-1-indanone (CAS No. 15115-60-3).[1][3][4]
The term "propylenedioxo" indicates the protection of the ketone functional group at the 1-position of the indanone core as a cyclic ketal, specifically using 1,3-propanediol. The correct IUPAC name for this target molecule is 4'-Bromo-spiro[[1][3]dioxane-2,1'-indane] . Understanding this distinction is critical for any research and development professional, as the practical path to obtaining the desired molecule is not through direct purchase, but through a straightforward synthetic step from a commercially available precursor.
This guide, therefore, will first focus on the core directive: the suppliers and commercial availability of the essential starting material, 4-Bromo-1-indanone. It will then provide the necessary technical information and a detailed protocol for the synthesis of 4-Bromo-1,1-(propylenedioxo)-indane, empowering researchers to produce the target compound in the laboratory.
The Strategic Importance of 4-Bromo-1-indanone in Synthesis
4-Bromo-1-indanone is a versatile building block in medicinal chemistry and materials science.[1][2][4] Its value stems from two key reactive sites:
-
The Carbonyl Group: The ketone at the 1-position can undergo a wide range of reactions, including reduction, condensation, and, as relevant here, ketalization for use as a protecting group.[1]
-
The Bromo-Aryl Moiety: The bromine atom on the aromatic ring is strategically positioned for cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.[1]
This dual reactivity makes 4-Bromo-1-indanone a valuable precursor for a variety of bioactive molecules, including anti-inflammatory compounds, enzyme inhibitors, and agents targeting the central nervous system.[2]
Commercial Availability and Sourcing of 4-Bromo-1-indanone
4-Bromo-1-indanone is readily available from a range of chemical suppliers, catering to both research-scale and bulk quantity requirements. When sourcing this intermediate, researchers should consider purity, available quantities, and lead times.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥97% | Grams to Kilograms | A major global supplier with extensive documentation (SDS, CoA). |
| Thermo Scientific (Alfa Aesar) | 97% | Grams | Often available for rapid delivery for research purposes.[5] |
| BLD Pharm | Not specified | 500g | Available through distributors like Fisher Scientific.[6] |
| Chem-Impex | ≥99% (HPLC) | Grams | Offers high-purity grades suitable for sensitive applications.[4] |
| LEAPChem | Not specified | Bulk | Positions itself as a supplier for larger scale and industrial needs.[1] |
| ChemicalBook Aggregator | Varies | Varies | Lists numerous suppliers, primarily from Asia, offering a range of grades and prices.[3] |
Note: Purity levels and available quantities are subject to change. It is recommended to consult the supplier's website for the most current information.
Physicochemical Properties of 4-Bromo-1-indanone
| Property | Value | Source |
| CAS Number | 15115-60-3 | [4] |
| Molecular Formula | C₉H₇BrO | [4] |
| Molecular Weight | 211.06 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 95-99 °C | [4] |
| Boiling Point | 125 °C at 1.5 mmHg | [4] |
| Storage Conditions | Store at 0 - 8 °C | [4] |
Synthesis of 4-Bromo-1,1-(propylenedioxo)-indane from 4-Bromo-1-indanone
The synthesis of the target compound is achieved through an acid-catalyzed ketalization reaction. This procedure protects the ketone, which can be a crucial step if subsequent reactions are planned that would otherwise be incompatible with a carbonyl group.
Experimental Protocol: Acid-Catalyzed Ketalization
This protocol is a standard procedure for the formation of a propylene ketal.
Materials:
-
4-Bromo-1-indanone
-
1,3-Propanediol (1.5 equivalents)
-
Toluene (or Benzene)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 0.05 eq.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 4-Bromo-1-indanone (1.0 eq).
-
Addition of Reagents: Add toluene to dissolve the starting material, followed by 1,3-propanediol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, which indicates the reaction is complete. This typically takes several hours.
-
Reaction Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Bromo-1,1-(propylenedioxo)-indane.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of 4-Bromo-1,1-(propylenedioxo)-indane.
Logical Relationship and Downstream Applications
The strategic protection of the ketone in 4-Bromo-1-indanone opens up specific synthetic pathways. The resulting 4-Bromo-1,1-(propylenedioxo)-indane can then be used in reactions, such as Grignard reactions or organolithium chemistry, that would otherwise be incompatible with the ketone. The bromo-group remains available for cross-coupling, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. After these transformations, the protecting group can be easily removed by acid hydrolysis to regenerate the ketone if needed.
Caption: Logical relationship from precursor to applications.
Conclusion
While "4-Bromo-1,1-(propylenedioxo)-indane" is not directly available for purchase, its synthesis is a routine and well-established procedure for any medicinal or organic chemist. The key to accessing this and other complex indane derivatives lies in sourcing its high-quality, commercially available precursor, 4-Bromo-1-indanone. By understanding the relationship between these two compounds and the synthetic steps required, researchers can efficiently incorporate this valuable scaffold into their drug discovery and development programs.
References
-
Krasowska, D., et al. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Shaanxi BLOOM Tech Co., Ltd. 4-Bromo-1-indanone CAS 15115-60-3 Suppliers, Manufacturers, Factory - Wholesale Price. Bloom Tech. [Link]
-
PubChem. 4-Bromo-1H-indene. National Center for Biotechnology Information. [Link]
- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.
-
ResearchGate. (PDF) 1,3-Bis(4-bromophenyl)propane. ResearchGate. [Link]
-
ResearchGate. Reactive Extraction of 1,3-Propanediol with Aldehydes in the Presence of a Hydrophobic Acidic Ionic Liquid as a Catalyst. ResearchGate. [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4,4'-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine) tetrahydrochloride | 74918-21-1 [sigmaaldrich.com]
- 6. evitachem.com [evitachem.com]
Methodological & Application
Application Note: Strategic Ketalization of 4-Bromo-1-indanone to 4-Bromo-1,1-(propylenedioxo)-indane
Strategic Context & Mechanistic Rationale
In advanced organic synthesis and drug development, 4-bromo-1-indanone serves as a highly versatile, bifunctional building block[1]. The aryl bromide moiety is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or halogen-metal exchange, while the C1-ketone allows for subsequent derivatization. However, to selectively functionalize the aryl bromide without inducing undesired nucleophilic attack or reduction at the highly reactive carbonyl center, robust protection of the ketone is an absolute prerequisite.
Converting the ketone to a 1,3-dioxane ketal—yielding 4-bromo-1,1-(propylenedioxo)-indane —provides superior steric shielding and chemical stability against strong bases, nucleophiles (such as Grignard or organolithium reagents), and reducing agents compared to acyclic alternatives.
The Causality of the Reaction Design:
-
Reagent Selection: 1,3-propanediol is utilized over methanol or ethanol to form a thermodynamically stable, 6-membered spiro-ketal. The entropic advantage of forming a cyclic chelate heavily favors the protected state[2].
-
Catalytic Activation: p-Toluenesulfonic acid (p-TsOH) is employed as a highly effective, organic-soluble Brønsted acid. It protonates the carbonyl oxygen, dramatically lowering the LUMO of the C1 carbon and increasing its susceptibility to nucleophilic attack by the diol.
-
Thermodynamic Control: Acetalization and ketalization are reversible equilibrium processes[3]. By utilizing toluene as a solvent in conjunction with a Dean-Stark apparatus, the water byproduct is continuously removed via a minimum-boiling azeotrope. According to Le Chatelier's principle, this physical sequestration of water irreversibly drives the equilibrium toward full conversion to the ketal.
Reaction Pathway & Workflow Visualization
Mechanistic pathway of ketalization driven by azeotropic water removal.
Material Specifications
The following stoichiometric ratios are optimized to ensure complete conversion while minimizing the difficulty of downstream purification.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Function |
| 4-Bromo-1-indanone | 211.06 | 1.00 eq | 2.11 g | Limiting Reagent / Substrate |
| 1,3-Propanediol | 76.09 | 1.50 eq | 1.14 g (1.08 mL) | Nucleophile / Protecting Group |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.05 eq | 95 mg | Brønsted Acid Catalyst |
| Toluene (Anhydrous) | 92.14 | N/A (0.2 M) | 50 mL | Solvent / Azeotrope Carrier |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system, meaning each phase contains observable metrics to confirm the reaction is proceeding correctly before advancing to the next step.
Phase 1: Apparatus Setup and Initiation
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-1-indanone (2.11 g, 10 mmol) and p-TsOH monohydrate (95 mg, 0.5 mmol).
-
Solvation: Suspend the solids in anhydrous toluene (50 mL). Add 1,3-propanediol (1.08 mL, 15 mmol) via syringe.
-
Apparatus Assembly: Attach a dry Dean-Stark trap to the flask, and fit a water-cooled reflux condenser to the top of the trap. Fill the side-arm of the Dean-Stark trap with anhydrous toluene to prevent depletion of the reaction solvent.
-
Initiation: Submerge the flask in a pre-heated oil bath set to 125 °C to achieve a vigorous internal reflux (toluene boils at ~110 °C).
Phase 2: Azeotropic Reflux and Monitoring
-
Visual Validation: Within 30–45 minutes, a biphasic mixture should begin accumulating in the Dean-Stark trap. The denser lower layer is the water byproduct (
g/mL), and the upper layer is toluene ( g/mL). -
Chemical Validation: After 4 hours of reflux, withdraw a 50 µL aliquot, dilute with 0.5 mL of ethyl acetate, and neutralize with a drop of saturated aqueous
. Spot on a silica TLC plate alongside the starting material. Elute with Hexanes/Ethyl Acetate (8:2).-
Causality: The protected ketal lacks the polar carbonyl group and will elute significantly higher (higher
) than the starting ketone.
-
Phase 3: Quench and Workup (Critical Step)
-
Cooling: Once TLC confirms complete consumption of the starting material (typically 6–8 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Alkaline Quench: Do not add water directly. First, add 20 mL of saturated aqueous sodium bicarbonate (
) to the stirring reaction mixture.-
Causality: Ketals are highly labile in aqueous acidic environments. Neutralizing the p-TsOH before the organic phase makes contact with bulk water prevents the equilibrium from shifting backward, which would hydrolyze the product back to 4-bromo-1-indanone.
-
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (
mL). -
Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (
), filter, and concentrate under reduced pressure.
Phase 4: Isolation
-
Purification: The crude product is typically obtained as a viscous oil or low-melting solid. It can be purified by flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure 4-bromo-1,1-(propylenedioxo)-indane.
Quantitative Reaction Parameters
| Parameter | Expected Value / Observation | Diagnostic Significance |
| Reaction Time | 6 to 8 hours | Varies based on reflux vigor; driven by water removal. |
| Oil Bath Temperature | 125 °C | Required to maintain internal toluene reflux (~110 °C). |
| TLC | ~0.35 (8:2 Hex/EtOAc) | UV active; stains with 2,4-DNP or |
| TLC | ~0.65 (8:2 Hex/EtOAc) | UV active; does not stain with 2,4-DNP (no carbonyl). |
| Isolated Yield | 85% – 92% | High yield indicates successful thermodynamic trapping. |
Troubleshooting & Diagnostic Logic
-
Symptom: The reaction stalls at 50-60% conversion, and no further water collects in the trap.
-
Diagnostic Check: Inspect the reflux ring. Is the vapor reaching the condenser and falling into the trap?
-
Root Cause & Fix: The oil bath temperature is too low, or ambient airflow is cooling the flask. Wrap the upper half of the flask and the Dean-Stark side-arm in aluminum foil to insulate the vapor path, ensuring the azeotrope reaches the condenser.
-
-
Symptom: Product degrades or shows significant starting material contamination after rotary evaporation, despite a clean TLC during the reaction.
-
Diagnostic Check: Test the pH of the aqueous wash layer.
-
Root Cause & Fix: Incomplete neutralization of the p-TsOH catalyst prior to concentration. Trace acid combined with ambient moisture during evaporation will rapidly cleave the ketal. Ensure the aqueous quench phase is strictly pH > 7. Consider adding 0.1% triethylamine (
) to the organic solvent prior to rotary evaporation to maintain a slightly basic environment.
-
References
1. - LEAPCHEM Blog. Discusses the structural reactivity and cross-coupling utility of 4-bromo-1-indanone[1]. 2. - Sun, W. (2023). Details standard Dean-Stark acetalization and ketalization protocols utilizing 1,3-propanediol and p-TsOH for the protection of complex cyclic ketones[2]. 3. - MDPI. Reviews the chemical engineering and acetalization behaviors of indanone and indanedione derivatives[3].
Sources
Application Note: Chemoselective Protection of 4-Bromo-1-Indanone via 1,3-Dioxane Formation
Abstract & Strategic Rationale
The protection of the ketone functionality in 4-bromo-1-indanone (CAS: 15115-60-3) is a critical synthetic checkpoint, particularly when preparing the substrate for subsequent metal-halogen exchange (e.g., lithiation) or Grignard reactions. Without protection, the electrophilic carbonyl group acts as a competing reactive site, leading to polymerization or tertiary alcohol by-products.
This protocol details the formation of the spiro[1,3-dioxane-2,1'-indan]-4'-bromo derivative using 1,3-propanediol . Unlike the 5-membered dioxolane ring formed by ethylene glycol, the 6-membered dioxane ring formed here often imparts superior stability toward nucleophilic attack and inadvertent hydrolysis during aqueous workups, while retaining facile cleavage under specific acidic conditions.
Key Mechanistic Insights
-
Thermodynamic Control: The reaction is an equilibrium process (
). Successful conversion relies entirely on the Le Chatelier’s principle—specifically, the continuous physical removal of water. -
Steric Considerations: The fused benzene ring in indanone imposes geometric constraints. The 6-membered ketal ring accommodates the spiro-fusion with less torsional strain than its 5-membered counterpart in certain sterically crowded scaffolds.
Reaction Mechanism & Pathway[1][2][3][4]
The transformation proceeds via a classic Brønsted acid-catalyzed nucleophilic addition-elimination pathway. The visualization below maps the critical intermediates, highlighting the oxonium ion transition state which is the energy barrier peak.
Figure 1: Acid-catalyzed spiro-ketalization mechanism showing the critical dehydration step.
Experimental Protocol
Materials & Stoichiometry
Precision in stoichiometry is vital to minimize oligomerization of the diol.
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 4-Bromo-1-indanone | 211.06 | 1.0 | Limiting Substrate |
| 1,3-Propanediol | 76.09 | 2.5 - 3.0 | Nucleophile (Excess drives eq.) |
| p-TsOH·H₂O | 190.22 | 0.05 - 0.1 | Acid Catalyst |
| Toluene | 92.14 | 10-15 vol | Azeotropic Solvent |
Equipment Setup
-
Reaction Vessel: 2-Neck Round Bottom Flask (RBF).
-
Water Removal: Dean-Stark trap (pre-filled with toluene).
-
Condenser: Reflux condenser fitted with a drying tube (CaCl₂ or Drierite) or N₂ line.
-
Agitation: Magnetic stir bar (egg-shaped for high viscosity/solids).
Step-by-Step Procedure
Phase 1: Reaction Initiation
-
Charge: To the RBF, add 4-bromo-1-indanone (1.0 equiv), 1,3-propanediol (3.0 equiv), and p-toluenesulfonic acid monohydrate (0.05 equiv).
-
Solvate: Add Toluene (10 mL per gram of substrate).
-
Expert Note: Benzene can be used, but Toluene is safer and has a higher boiling point (110°C), which accelerates the rate of water removal.
-
-
Reflux: Heat the mixture to a vigorous reflux. Ensure the solvent is actively distilling into the Dean-Stark trap.
-
Visual Check: You should see water droplets separating at the bottom of the trap within 15–30 minutes.
-
Phase 2: Monitoring & Completion[1][3]
-
Timecourse: Maintain reflux for 4–8 hours.
-
IPC (In-Process Control): Monitor by TLC (Eluent: 10% EtOAc in Hexanes).
-
Target: Disappearance of the starting material spot (Rf ~0.5) and appearance of the less polar ketal (Rf ~0.7).
-
Staining: Indanones are UV active; the ketal is also UV active but may stain differently with KMnO4 (no oxidation of ketone).
-
Phase 3: Workup & Isolation
-
Quench: Cool the reaction to room temperature. Add saturated aqueous NaHCO₃ (20% reaction volume) and stir for 10 minutes.
-
Why? Neutralization is critical before concentration to prevent acid-catalyzed hydrolysis of the sensitive ketal back to the ketone.
-
-
Extraction: Transfer to a separatory funnel. Separate layers. Extract the aqueous layer twice with EtOAc or Toluene.
-
Wash: Combine organics and wash with Water (to remove excess 1,3-propanediol) followed by Brine.
-
Drying: Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Filter and concentrate under reduced pressure.[1]
Phase 4: Purification
-
Crystallization: The crude spiro-ketal often solidifies upon standing. Recrystallize from minimal hot Hexanes or a Hexane/Ethanol (9:1) mixture.
-
Yield: Expected yield is 85–95%.
Workflow Visualization
This diagram outlines the operational flow, incorporating decision points for troubleshooting.
Figure 2: Operational workflow for the Dean-Stark protection protocol.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Water is not being removed efficiently. | Drain the Dean-Stark trap if saturated. Add fresh Toluene. Ensure reflux is vigorous. |
| Product Hydrolysis | Acidic environment during concentration. | Ensure the pH of the aqueous quench is >7. Add a drop of Triethylamine to the organic phase before evaporation. |
| Emulsion | Excess 1,3-propanediol in organic layer. | Wash the organic layer thoroughly with water (3x) to remove the water-soluble diol. |
References
-
Organic Syntheses. "Cyclopropenone 1,3-Propanediol Ketal." Org.[1][4] Synth.1977 , 57, 41. [Link]
-
Master Organic Chemistry. "Acetals and Ketals: The mechanism of acid-catalyzed formation." [Link]
-
National Institutes of Health (PMC). "A Simple and Versatile Method for the Formation of Acetals/Ketals." ACS Omega.2018 , 3(5), 4918–4923. [Link]
Sources
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-1,1-(propylenedioxo)-indane
[1]
Abstract & Strategic Value
This guide details the optimized protocol for utilizing 4-Bromo-1,1-(propylenedioxo)-indane (CAS 908334-05-4) as a core scaffold in Suzuki-Miyaura cross-coupling reactions.[1]
The 4-substituted indane core is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors, GPCR ligands, and transporter modulators. However, the 4-position is sterically sensitive due to its proximity to the aliphatic bridgehead.[1] Furthermore, the unprotected ketone (4-bromo-1-indanone) is prone to base-mediated side reactions (aldol condensation, enolization) under standard Suzuki conditions.[1]
Why this Intermediate? The 1,1-(propylenedioxo) protecting group (a spiro-1,3-dioxane) serves three critical functions:
-
Chemical Stability: It masks the electrophilic ketone, preventing side reactions with nucleophilic boronate species or bases.
-
Solubility & Crystallinity: The six-membered ketal ring increases lipophilicity compared to the free ketone, improving solubility in non-polar coupling solvents (e.g., Toluene) while often yielding highly crystalline products for easier purification.
-
Electronic Modulation: It maintains a mild electron-withdrawing inductive effect (
) on the aromatic ring, facilitating the oxidative addition of Palladium into the C-Br bond without the deactivating resonance effects of a free carbonyl.[1]
Chemical Profile & Properties[2][3][4][5][6][7][8][9]
| Property | Specification | Notes |
| Compound Name | 4-Bromo-1,1-(propylenedioxo)-indane | Also known as 4-bromo-1-indanone propylene ketal |
| CAS Number | 908334-05-4 | |
| Formula | C₁₂H₁₃BrO₂ | |
| MW | 269.14 g/mol | |
| Physical State | White to Off-White Solid | High crystallinity due to rigid spiro-cycle |
| Solubility | High: DCM, THF, Toluene, DioxaneLow: Water, Hexanes | |
| Stability | Acid: Sensitive (Hydrolysis to ketone)Base: Stable (Ideal for Suzuki) | Critical: Avoid acidic workups |
Mechanistic Considerations for Protocol Design
The "Ortho-Like" Steric Challenge
The bromine at position 4 is adjacent to the C3-C2-C1 aliphatic bridge.[1] While not as hindered as a 2,6-disubstituted benzene, the C3 methylene protons exert steric pressure.
-
Implication: Bulky phosphine ligands (e.g.,
) may be too crowded if the coupling partner (boronic acid) is also ortho-substituted.[1] -
Solution: Use ligands with specific "bite angles" or biaryl phosphines (e.g., SPhos , XPhos ) that facilitate oxidative addition while allowing space for transmetalation.
Electronic Activation
The C-Br bond is activated for oxidative addition by the inductive withdrawal of the acetal oxygens.[1]
Optimized Experimental Protocol
Reaction Scheme
The following diagram illustrates the standard workflow and critical decision points.
Caption: Standard workflow for Suzuki coupling of ketal-protected indanes.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 270 mg of bromide)[1]
Reagents:
-
Substrate: 4-Bromo-1,1-(propylenedioxo)-indane (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3–5 mol%)[1]
-
Alternative for hindered substrates: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)[1]
-
-
Base: K₂CO₃ (3.0 equiv, usually 2M aqueous solution)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Inert Setup: Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.[1] Cycle with Nitrogen/Vacuum (3x) to remove oxygen.[1]
-
Solids Addition: Add the 4-Bromo-1,1-(propylenedioxo)-indane , Boronic acid, and Pd catalyst under a positive stream of nitrogen.[1]
-
Expert Tip: If using SPhos/Pd2(dba)3, pre-mix the catalyst and ligand in a small volume of solvent for 5 mins before adding to the main vessel to ensure active species formation.
-
-
Solvent & Base: Syringe in degassed 1,4-Dioxane (concentration ~0.1 M to 0.2 M). Add the aqueous K₂CO₃ solution.[1]
-
Reaction: Heat the mixture to 80°C .
-
Monitoring: Check by TLC or LCMS after 2 hours.[1] The ketal is stable at this temp, but do not exceed 100°C for prolonged periods to avoid potential thermal degradation of sensitive boronic acids.
-
-
Workup (Crucial for Ketal Stability):
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc) and Water.[1]
-
STOP: Do NOT use dilute HCl for neutralization.[1] The propylenedioxo group is acid-labile.[1] If neutralization is absolutely necessary, use saturated NH₄Cl (mildly acidic, pH ~5-6) and work quickly, or stick to neutral water/brine washes.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography on Silica Gel.
Troubleshooting & Optimization Guide
This table acts as a self-validating system.[1] If the standard protocol fails, match the observation to the solution.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition failure (Sterics) | Switch to Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr . These bulky, electron-rich ligands force oxidative addition on hindered substrates.[1] |
| Protodeboronation | Boronic acid instability | 1. Switch base to K₃PO₄ (milder, anhydrous options available).2. Use Boronic Pinacol Ester (BPin) instead of acid.3.[1] Lower temp to 60°C and extend time. |
| Ketal Hydrolysis | Acidic contamination or high heat | 1.[1][3] Ensure K₂CO₃ solution is fresh.2. Confirm solvent is peroxide-free (Dioxane can form peroxides/acids).3.[1] Strictly avoid HCl in workup.[1] |
| Homocoupling (Biaryl) | Oxygen presence | Re-degas solvents vigorously (sparge with Ar/N₂ for 15 mins). Add catalyst after degassing.[1] |
| Pd Black Precipitation | Catalyst decomposition | Add a tetra-alkyl ammonium salt (e.g., TBAB , 1.0 equiv) to stabilize Pd nanoparticles. |
Optimization Logic Tree
Use this diagram to select the correct conditions based on your specific coupling partner.
Caption: Decision matrix for catalyst and condition selection.
Synthesis of the Intermediate (Reference)
If the starting material is not commercially available, it is synthesized from 4-bromo-1-indanone.[1]
-
Reagents: 4-Bromo-1-indanone, 1,3-Propanediol (5 equiv), p-Toluenesulfonic acid (pTsOH, 0.1 equiv).[1]
-
Conditions: Reflux in Benzene or Toluene with a Dean-Stark trap to remove water.[1]
-
Note: The propylene ketal (6-membered) forms slightly slower than the ethylene ketal (5-membered) but is thermodynamically more stable and often more crystalline.[1]
References
-
Suzuki-Miyaura Reaction Overview
-
Properties of 4-Bromo-1-indanone Derivatives
-
Protocol Optimization for Hindered Substrates
- Ketal Stability in Coupling Reactions: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (General reference for 1,3-dioxane stability).
Sources
- 1. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 3. 4-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. 4-Bromo-1-indanone 97 15115-60-3 [sigmaaldrich.com]
- 8. ikm.org.my [ikm.org.my]
Revolutionizing Synthesis: Advanced Protocols for Lithium-Halogen Exchange on 4-Bromo-1,1-(propylenedioxo)-indane
Introduction: The Strategic Importance of Lithiated Indanes
The indane scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2] The ability to selectively functionalize this framework is paramount for the development of novel molecular entities. Among the various synthetic strategies, the lithium-halogen exchange reaction stands out as a powerful and versatile tool for the generation of highly reactive organolithium intermediates from readily available aryl halides.[3][4] This application note provides detailed, field-proven protocols for the lithium-halogen exchange on 4-Bromo-1,1-(propylenedioxo)-indane, a key building block for a wide range of complex molecules. The presented methodologies are designed to offer researchers and drug development professionals a reliable and in-depth guide to achieving high-efficiency lithiation and subsequent functionalization.
The core of this process, the lithium-halogen exchange, is a rapid and often high-yielding reaction, particularly for aryl bromides.[5][6] This reaction proceeds by treating the aryl bromide with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures to generate the corresponding aryllithium species.[3][7] This intermediate can then be trapped with a variety of electrophiles to introduce a wide array of functional groups. The choice of organolithium reagent, solvent, and temperature is critical to the success of the reaction, influencing not only the efficiency of the exchange but also the stability of the resulting aryllithium and the prevention of undesired side reactions.
This guide will delve into the nuances of performing this transformation on the specific substrate, 4-Bromo-1,1-(propylenedioxo)-indane. The propylenedioxy (dioxolane) protecting group on the indanone is crucial for preventing side reactions at the carbonyl group, which would otherwise be a primary target for nucleophilic attack by the organolithium reagent.[8] We will explore protocols utilizing both n-BuLi and t-BuLi, providing a comparative analysis of their reactivity and applicability. Furthermore, this document emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles for robust and reproducible results.
Core Principles and Mechanistic Considerations
The lithium-halogen exchange reaction is believed to proceed through a nucleophilic attack of the organolithium reagent on the halogen atom of the aryl halide, forming a transient "ate-complex".[6][9] This intermediate then collapses to form the more stable aryllithium and the corresponding alkyl halide. The equilibrium of this reaction generally favors the formation of the more stable organolithium species, which in the case of an alkyllithium reacting with an aryl bromide, is the aryllithium.[6]
The rate of exchange follows the trend I > Br > Cl, with aryl iodides being the most reactive and aryl chlorides being the least.[5] Aryl bromides offer a good balance of reactivity and stability, making them ideal substrates for many applications. The reaction is typically performed at very low temperatures, often between -78 °C and -100 °C, to minimize side reactions such as metalation of acidic protons or reaction with the solvent.[10]
Caption: Reaction mechanism of lithium-halogen exchange.
Experimental Protocols
General Considerations for All Protocols:
-
Anhydrous Conditions: All reactions involving organolithiums must be carried out under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). Glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Solvents must be freshly distilled from an appropriate drying agent.
-
Temperature Control: Maintaining the specified low temperature is critical for the success of these reactions. A cryostat or a well-insulated cooling bath (e.g., dry ice/acetone or liquid nitrogen/ethanol) is essential.[10]
-
Reagent Titration: The concentration of commercially available organolithium reagents can vary. It is highly recommended to titrate the solution prior to use to ensure accurate stoichiometry.
Protocol 1: n-Butyllithium Mediated Lithium-Halogen Exchange
n-Butyllithium is a commonly used and cost-effective reagent for lithium-halogen exchange. It is generally less reactive than t-BuLi, which can sometimes be advantageous in preventing side reactions.
Materials:
-
4-Bromo-1,1-(propylenedioxo)-indane
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile of choice (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-Bromo-1,1-(propylenedioxo)-indane (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the aryllithium is often indicated by a color change.
-
Slowly add the chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, while maintaining the temperature at -78 °C.
-
After the addition of the electrophile, continue stirring at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: tert-Butyllithium Mediated Lithium-Halogen Exchange
tert-Butyllithium is a more reactive organolithium reagent and can be effective for less reactive aryl bromides or when faster exchange rates are desired.[11] However, its higher reactivity also increases the risk of side reactions, such as deprotonation of the solvent.[7]
Materials:
-
4-Bromo-1,1-(propylenedioxo)-indane
-
tert-Butyllithium (t-BuLi) in pentane (typically 1.7 M)
-
Anhydrous diethyl ether (Et₂O) or a mixture of THF and pentane
-
Electrophile of choice
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1 and 2 from Protocol 1, using anhydrous Et₂O or a THF/pentane mixture as the solvent.
-
Cool the solution to -78 °C.
-
Slowly add t-BuLi (2.1 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C. Note: Two equivalents are often used to react with the generated t-BuBr, driving the equilibrium towards the product.[7][11]
-
Stir the reaction mixture at -78 °C for 15-30 minutes.
-
Follow steps 6-12 from Protocol 1 for the quenching and workup procedure.
Data Presentation and Comparison
| Parameter | Protocol 1 (n-BuLi) | Protocol 2 (t-BuLi) | Rationale |
| Organolithium Reagent | n-Butyllithium | tert-Butyllithium | t-BuLi is more reactive, leading to faster exchange but also a higher risk of side reactions. |
| Stoichiometry | 1.1 eq | 2.1 eq | The second equivalent of t-BuLi reacts with the t-BuBr byproduct, shifting the equilibrium.[7][11] |
| Solvent | THF | Et₂O or THF/pentane | THF can be deprotonated by t-BuLi at higher temperatures.[7] |
| Temperature | -78 °C | -78 °C | Low temperature is crucial to minimize side reactions for both reagents.[10] |
| Reaction Time (Exchange) | 30-60 min | 15-30 min | The higher reactivity of t-BuLi leads to a faster exchange rate. |
| Typical Yields | Good to Excellent | Good to Excellent | Yields are substrate and electrophile dependent. |
Experimental Workflow Visualization
Caption: General experimental workflow for lithium-halogen exchange.
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Organolithium: Ensure the organolithium reagent is fresh and has been properly titrated.
-
Inadequate Drying: Traces of water will quench the organolithium reagent. Ensure all glassware and solvents are scrupulously dry.
-
Temperature Too High: If the temperature rises significantly during the addition of the organolithium, side reactions may consume the reagent.
-
-
Formation of Side Products:
-
Protonated Starting Material: This indicates premature quenching of the aryllithium, likely by trace water or an acidic proton on the substrate or in the solvent.
-
Homocoupling: The aryllithium can react with the starting aryl bromide. This can sometimes be minimized by slower addition of the organolithium reagent.
-
Reaction with Solvent: Particularly with t-BuLi in THF, deprotonation of the solvent can occur if the temperature is not kept sufficiently low.[7]
-
-
In-Process Control: To verify the formation of the aryllithium intermediate before adding the primary electrophile, a small aliquot of the reaction mixture can be quenched with a deuterated source (e.g., D₂O) and analyzed by NMR or MS.[12]
Conclusion
The lithium-halogen exchange reaction on 4-Bromo-1,1-(propylenedioxo)-indane is a robust and highly effective method for the synthesis of functionalized indane derivatives. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, researchers can achieve high yields of the desired products. The choice between n-BuLi and t-BuLi will depend on the specific requirements of the synthesis, with n-BuLi offering a milder option and t-BuLi providing higher reactivity. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in academic and industrial settings, enabling the efficient and reliable synthesis of novel indane-based molecules for a wide range of applications.
References
- Vertex AI Search, Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- Vertex AI Search, Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11, Accessed February 27, 2026.
- Vertex AI Search, In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC, Accessed February 27, 2026.
- Vertex AI Search, Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ, Accessed February 27, 2026.
- Vertex AI Search, Organolithium reagent - Wikipedia, Accessed February 27, 2026.
- Vertex AI Search, LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE - BYU ScholarsArchive, Accessed February 27, 2026.
- Vertex AI Search, selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of - Organic Syntheses Procedure, Accessed February 27, 2026.
- Vertex AI Search, Investigation of a lithium-halogen exchange flow process for the preparation of boronates by using a cryo-flow reactor - PubMed, Accessed February 27, 2026.
- Vertex AI Search, lithium halogen exchange #1 revised, Accessed February 27, 2026.
-
Vertex AI Search, OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode [Link] T h is w o rk is lice n se d u n d e r a C re a tive C, Accessed February 27, 2026.
- Vertex AI Search, The Mechanism of Lithium-Halogen Exchange - Macmillan Group, Accessed February 27, 2026.
- Vertex AI Search, Li Halogen Exchange? : r/Chempros - Reddit, Accessed February 27, 2026.
- Vertex AI Search, In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange - ResearchG
- Vertex AI Search, Metal–halogen exchange - Wikipedia, Accessed February 27, 2026.
- Vertex AI Search, In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange - PMC, Accessed February 27, 2026.
- Vertex AI Search, In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange - PubMed, Accessed February 27, 2026.
- Vertex AI Search, (PDF)
- Vertex AI Search, Palladium-Catalyzed, tert-Butyllithium-Mediated Dimerization of Aryl Halides and Its Application in the Atropselective Total Synthesis of Mastigophorene A - PubMed, Accessed February 27, 2026.
- Vertex AI Search, Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC, Accessed February 27, 2026.
- Vertex AI Search, 4-Bromo-1-indanone synthesis - ChemicalBook, Accessed February 27, 2026.
- Vertex AI Search, The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3, Accessed February 27, 2026.
- Vertex AI Search, How to synthesize 4-Bromo-1-indanone? - FAQ - Guidechem, Accessed February 27, 2026.
- Vertex AI Search, Mechanism of Lithium-Halogen Exchange and Related Reactions, Accessed February 27, 2026.
- Vertex AI Search, Organolithium reagents – Knowledge and References - Taylor & Francis, Accessed February 27, 2026.
- Vertex AI Search, Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective, Accessed February 27, 2026.
- Vertex AI Search, Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps, Accessed February 27, 2026.
- Vertex AI Search, A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC, Accessed February 27, 2026.
- Vertex AI Search, 4-Bromo-1-indanone - Chem-Impex, Accessed February 27, 2026.
- Vertex AI Search, What Makes 4-Bromo-1-indanone (CAS 15115-60-3) a Valuable Intermediate in Modern Chemical Synthesis? - Blog - LEAPCHEM, Accessed February 27, 2026.
- Vertex AI Search, SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION, Accessed February 27, 2026.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. leapchem.com [leapchem.com]
- 3. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. joss.tcnj.edu [joss.tcnj.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
Application Note: Controlled Formation of Grignard Reagent from 4-Bromo-1,1-(propylenedioxo)-indane
Executive Summary
This application note details the optimized protocol for synthesizing the organomagnesium intermediate from 4-Bromo-1,1-(propylenedioxo)-indane . This specific aryl bromide acts as a critical scaffold in the synthesis of serotonin receptor modulators and kinase inhibitors.
The protocol addresses specific challenges associated with this substrate:
-
Steric Hindrance: The C4 position on the indane ring is peri-substituted relative to the aliphatic ring, potentially retarding magnesium insertion.
-
Ketal Integrity: Maintaining the 1,1-propylenedioxo protecting group (spiro-1,3-dioxane) is essential to prevent self-quenching via nucleophilic attack on the ketone.
-
Initiation Latency: Aryl bromides often exhibit significant induction periods, risking thermal runaway if not managed via proper activation.
Chemical Causality & Mechanistic Insight[1]
The Substrate Architecture
The starting material is a protected form of 4-bromo-1-indanone. The propylenedioxo group (a six-membered cyclic ketal) is selected over the ethylene analog for its enhanced lipophilicity and slightly superior stability during subsequent workups.
-
Role of Protection: A "naked" ketone at C1 would immediately react with the forming Grignard reagent (R-Mg-X) to form a tertiary alcohol polymer. The ketal masks this electrophile.
-
Electronic Environment: The aromatic ring is electron-rich due to the alkyl substitution, which generally favors Grignard formation compared to electron-deficient systems, though the C4-Br bond is sterically crowded.
Mechanism of Formation (Radical Nature)
The formation of the Grignard reagent occurs on the surface of the magnesium metal via a Single Electron Transfer (SET) mechanism.
-
SET 1: Mg(0) donates an electron to the C-Br antibonding orbital, creating a radical anion.
-
Homolysis: The C-Br bond breaks, generating an aryl radical and a bromide anion adsorbed to the oxidized Mg surface.
-
Recombination: The aryl radical recombines with the Mg(I) species to form the C-Mg bond.
Critical Control Point: If the concentration of the aryl radical is too high (due to rapid addition or high temperature), it will dimerize to form the Wurtz coupling product (biaryl), permanently lowering yield.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Specification |
| 4-Bromo-1,1-(propylenedioxo)-indane | 1.0 | Substrate | >98% Purity, dried azeotropically |
| Magnesium Turnings | 1.2 - 1.5 | Metal Source | Grignard grade, crushed/mechanically activated |
| THF (Tetrahydrofuran) | Solvent | Solvent | Anhydrous, Stabilizer-free, <50 ppm H₂O |
| 1,2-Dibromoethane | 0.05 | Activator | "Entrainment" agent to clean Mg surface |
| Iodine (I₂) | Trace | Activator | Visual indicator of initiation |
| LiCl (Optional) | 1.1 | Additive | Solubilizer (Turbo-Grignard conditions) |
Pre-Reaction Setup (The "Dry" Standard)
-
Glassware: Flame-dried or oven-dried (120°C for >4 hours). Assembled hot under a stream of Argon.[8]
-
Atmosphere: Positive pressure of Argon or Nitrogen. Moisture is the primary failure mode.
-
Magnesium Activation: The oxide layer on Mg passivation prevents reaction.[2] Mechanical crushing (mortar and pestle) immediately prior to use is recommended to expose fresh lattice sites.
Step-by-Step Synthesis Procedure
Phase 1: Activation
-
Charge the reaction flask with Magnesium turnings (1.3 equiv) .
-
Add enough anhydrous THF to cover the magnesium.[8]
-
Add a single crystal of Iodine .
-
Add 1,2-Dibromoethane (0.05 equiv) dropwise.
-
Observation: Heat gently with a heat gun. The disappearance of the iodine color (brown to clear) and the evolution of ethylene gas bubbles indicate the Mg surface is active.
Phase 2: Initiation
-
Prepare a solution of 4-Bromo-1,1-(propylenedioxo)-indane (1.0 equiv) in THF (approx. 1.0 M concentration).
-
Add 5-10% of this substrate solution to the activated Mg suspension.
-
Stop stirring for 1-2 minutes to allow local concentration of radical species near the metal surface.
-
Critical Check: Look for turbidity (cloudiness) and a slight exotherm. If the solution does not self-heat within 5 minutes, heat to reflux briefly until initiation is confirmed. Do not add more substrate until initiation is confirmed.
Phase 3: Propagation
-
Once initiated, begin dropwise addition of the remaining substrate solution.[6][8]
-
Rate Control: Adjust addition rate to maintain a gentle internal reflux without external heating. This ensures the reaction is rate-limited by addition, preventing radical buildup (Wurtz coupling mitigation).
-
After addition is complete, reflux externally (65°C) for 1–2 hours to drive the conversion of the sterically hindered C-Br bond.
Phase 4: Titration (Quality Control)
Do not assume 100% yield. Titrate using the Knochel method (Titration with iodine in the presence of LiCl) or Salicylaldehyde phenylhydrazone to determine precise molarity before use in the next step.
Visualization: Reaction Pathway & Logic
The following diagram illustrates the reaction logic, including the critical "Go/No-Go" decision points during initiation.
Caption: Logical workflow for Grignard formation, highlighting the critical initiation loop and Wurtz coupling risk factor.
Troubleshooting & Optimization
"The Reaction Won't Start"
-
Cause: Passivated Magnesium or "Wet" THF.
-
Solution: Add 1.0 equivalent of LiCl (Lithium Chloride). LiCl breaks up polymeric aggregates and cleans the Mg surface, forming a "Turbo Grignard" species (R-Mg-Cl·LiCl) which is often more soluble and easier to initiate [1].
"Precipitate Forms During Addition"
-
Cause: The Grignard reagent might be insoluble in pure THF at high concentrations.
-
Solution: Dilute with additional anhydrous THF. While diethyl ether is a common alternative, THF is preferred for aryl Grignards due to higher boiling point and better solvation of the Mg species.
Ketal Stability Note
The propylenedioxo group is stable to the basicity of the Grignard. However, during the quench of the subsequent reaction, avoid strong aqueous acids (HCl). Use saturated Ammonium Chloride (NH₄Cl) to buffer the pH and prevent hydrolysis of the ketal back to the ketone [2].
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Protection for the Carbonyl Group: Cyclic Acetals and Ketals.
-
Organic Syntheses. (1925). Methyl Magnesium Iodide (General Grignard Protocol). Org.[2][3][5] Synth. 1925, 5, 75.
-
BenchChem. (2025).[4][8] Application Notes: Preparation of Grignard Reagents (General Methodology).
-
(General reference for standard lab protocols)
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rroij.com [rroij.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Ketalization of 4-Bromo-1-Indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the ketalization of 4-bromo-1-indanone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this crucial protecting group strategy in their synthetic workflows. 4-Bromo-1-indanone is a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals, where its carbonyl group's reactivity is central to building molecular complexity.[1] Protecting this carbonyl as a ketal is often a critical step to prevent unwanted side reactions during subsequent transformations.
This guide moves beyond standard protocols to provide a deeper understanding of the reaction's mechanics, offering solutions to common challenges encountered in the laboratory. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and achieve higher yields and purity.
Reaction Overview: The Fundamentals
The ketalization of 4-bromo-1-indanone is a reversible, acid-catalyzed nucleophilic addition reaction. Typically, it involves reacting the ketone with ethylene glycol in the presence of an acid catalyst to form a cyclic ketal, with the concomitant release of one equivalent of water.
General Reaction Scheme: 4-Bromo-1-indanone + Ethylene Glycol ⇌ 4-Bromo-1,1-(ethylenedioxy)indane + Water
The equilibrium nature of this reaction is its most critical feature; to achieve a high yield, the water byproduct must be actively removed from the reaction mixture, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle.[2][3]
The "Why": Understanding the Reaction Mechanism
A firm grasp of the reaction mechanism is essential for effective troubleshooting. The process involves several distinct, reversible steps, each of which presents a potential bottleneck.
Caption: Acid-catalyzed mechanism for cyclic ketal formation.
The catalyst (H+) first protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic.[4] This allows the weakly nucleophilic ethylene glycol to attack, forming a hemiacetal intermediate after deprotonation.[5] Subsequent protonation of the hemiacetal's hydroxyl group creates a good leaving group (water), which is eliminated to form a resonance-stabilized carbocation. Finally, intramolecular attack by the second hydroxyl group, followed by deprotonation, yields the stable ketal product and regenerates the acid catalyst.[2][6]
Troubleshooting Guide
This section addresses the most common issues encountered during the ketalization of 4-bromo-1-indanone.
Q1: My reaction has stalled, showing low conversion and significant remaining starting material. What's going wrong?
This is the most frequent problem, and it almost always points to an issue with the reaction equilibrium.
A1: Probable Causes & Solutions
-
Cause A: Inadequate Water Removal
-
The "Why": As water is a product, its accumulation in the reaction flask will push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[2][3]
-
Solution: Implement an efficient method for continuous water removal.
-
Dean-Stark Apparatus: This is the classical and most robust method. It involves using a solvent that forms a lower-boiling azeotrope with water (e.g., toluene, benzene). The azeotrope distills into the trap, where the denser water separates and is collected, while the solvent returns to the flask.[7][8]
-
Molecular Sieves: For smaller-scale reactions, adding activated 4Å molecular sieves to the reaction can sequester the water produced. However, sieves can be less efficient for larger scales and may act as an acid scavenger if they come into direct contact with the reaction mixture in some setups.[9][10] A modified apparatus where the refluxing solvent passes through a chamber of sieves is a highly effective alternative to a traditional Dean-Stark trap.[9][10]
-
-
-
Cause B: Catalyst Inactivity or Incorrect Loading
-
The "Why": The acid catalyst is essential for activating the carbonyl group. If the catalyst is old, hydrated, or used in the wrong amount, the reaction rate will be impractically slow.
-
Solution:
-
Verify Catalyst Quality: Use a fresh, reliable source of your acid catalyst. p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) is a common choice and generally effective.
-
Optimize Catalyst Loading: A loading of 0.5–2 mol% is typically sufficient. Too little catalyst results in a slow reaction, while excessive amounts can lead to side reactions and decomposition.[11] Some protocols have found success with as little as 0.1 mol% of a strong acid like HCl.[3][11]
-
-
-
Cause C: Insufficient Reagents or Low Temperature
-
The "Why": An excess of the diol is often used to help drive the equilibrium forward. The reaction also requires sufficient thermal energy to achieve a good rate of reflux for azeotropic water removal.
-
Solution:
-
Use Excess Diol: Employ 1.5 to 5 equivalents of ethylene glycol.
-
Ensure Adequate Heating: The reaction mixture must be heated to a steady reflux to ensure the azeotrope is continuously removed. For toluene, this is around 111°C.
-
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: My TLC analysis shows multiple spots, and my final product is impure. What are the likely side reactions?
A2: Probable Causes & Solutions
-
Cause A: Acid-Catalyzed Side Reactions
-
The "Why": While the indanone core is relatively stable, prolonged exposure to strong acid at high temperatures can potentially lead to undesired reactions. The most likely side products arise from incomplete reaction (hemiacetal) or self-condensation of the starting material, although the latter is less common under these conditions.
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC. Once the starting material is consumed, proceed with the workup promptly. Over-refluxing provides no benefit and increases the risk of side product formation.
-
Use Minimal Catalyst: Use the lowest effective catalyst loading (start at ~1 mol%).
-
-
-
Cause B: Thermal Decomposition
-
The "Why": 4-bromo-1-indanone, like many organic molecules, has a limit to its thermal stability. Excessive heating or very long reaction times can lead to decomposition, often appearing as baseline material or dark, intractable tars.
-
Solution:
-
Maintain Controlled Reflux: Use a heating mantle with a temperature controller to maintain a gentle, consistent reflux. Avoid aggressive, "bumping" boiling.
-
Solvent Choice: Toluene (b.p. 111°C) is generally a safe choice. Avoid higher boiling solvents unless necessary.
-
-
Q3: The reaction seems complete, but I'm having trouble with the workup and purification, resulting in a low isolated yield. What is an effective protocol?
A3: Recommended Isolation and Purification Strategy
-
Step 1: Quenching and Neutralization
-
The "Why": The acid catalyst must be neutralized to prevent the reverse reaction (ketal hydrolysis) during the aqueous workup.
-
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with saturated brine. The bicarbonate wash neutralizes the p-TsOH catalyst.
-
-
-
Step 2: Drying and Concentration
-
The "Why": Residual water must be removed before solvent evaporation to prevent potential hydrolysis and to obtain an accurate crude weight.
-
Procedure: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Step 3: Purification
-
The "Why": The crude product may contain unreacted ethylene glycol, residual solvent, and minor impurities.
-
Option A (Preferred): Recrystallization: This is often the most efficient method for obtaining high-purity material.
-
Solvent Systems: A mixed solvent system like ethanol/water or a single solvent like isopropanol or hexane can be effective. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to induce crystallization.
-
-
Option B: Flash Column Chromatography: If recrystallization is ineffective or if impurities are very similar in polarity to the product, column chromatography is necessary.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 15-20% EtOAc in hexanes).
-
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the best acid catalyst to use? | p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) is the most common, effective, and user-friendly choice. It is a crystalline solid that is easy to handle. Other options include sulfuric acid (H₂SO₄) or pyridinium p-toluenesulfonate (PPTS) for acid-sensitive substrates.[3][12] |
| What is the optimal solvent? | Toluene is generally the best choice as it forms an efficient azeotrope with water at a suitable temperature (111°C). Benzene is also effective but is more toxic. For reactions using molecular sieves, a non-azeotroping solvent like dichloromethane (DCM) can be used, though refluxing conditions are still beneficial. |
| How can I monitor the reaction's progress? | Thin-Layer Chromatography (TLC) is the simplest method. Use a mobile phase like 20% ethyl acetate in hexanes. The ketal product will have a higher Rf value (be less polar) than the starting ketone. Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide more quantitative monitoring.[13][14] |
| Can I use a different diol? | Yes, other 1,2- or 1,3-diols like propane-1,2-diol or propane-1,3-diol can be used to form the corresponding five- or six-membered cyclic ketals. Reaction times may vary. |
| Is a Dean-Stark trap essential? | For reactions on a multigram scale, a Dean-Stark trap is highly recommended for its efficiency and reliability.[7] For small-scale (<1g) or exploratory reactions, using activated 4Å molecular sieves or a modified apparatus with a sieve-filled chamber can be a more convenient and equally effective alternative.[9][10] |
Recommended Reaction Conditions & Protocol
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 4-Bromo-1-indanone | 1.0 equivalent |
| Reagent | Ethylene Glycol | 2.0 - 5.0 equivalents |
| Catalyst | p-TsOH·H₂O | 0.01 - 0.02 equivalents (1-2 mol%) |
| Solvent | Toluene | ~10-20 mL per gram of substrate |
| Apparatus | Dean-Stark Trap & Reflux Condenser | For efficient water removal |
| Temperature | Reflux (~111 °C for Toluene) | To drive azeotropic distillation |
| Reaction Time | 2 - 8 hours | Monitor by TLC for completion |
Detailed Experimental Protocol
Ketalization of 4-bromo-1-indanone using a Dean-Stark Apparatus
Caption: Experimental setup for ketalization with a Dean-Stark trap.
-
Apparatus Setup:
-
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove adsorbed moisture.
-
Place a magnetic stir bar in the flask and set it in a heating mantle.
-
Fill the Dean-Stark trap with the reaction solvent (toluene) until the solvent begins to flow back into the reaction flask.
-
-
Charging the Flask:
-
To the round-bottom flask, add 4-bromo-1-indanone (1.0 eq), toluene (~15 mL per gram of indanone), ethylene glycol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.02 eq).
-
-
Reaction Execution:
-
Begin stirring and gently heat the mixture to a steady reflux.
-
As the reaction proceeds, the toluene-water azeotrope will distill into the Dean-Stark trap. Water, being denser than toluene, will collect at the bottom of the trap.
-
Monitor the reaction progress by TLC (e.g., every 60 minutes) until the 4-bromo-1-indanone spot is no longer visible.
-
-
Workup and Isolation:
-
Allow the reaction to cool to room temperature.
-
Drain the water from the Dean-Stark trap. Pour the reaction mixture into a separatory funnel.
-
Dilute with ethyl acetate (~2x the volume of toluene used).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2x), followed by saturated brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize the resulting crude solid from a suitable solvent (e.g., hot ethanol/water) to yield the pure ketal product as a crystalline solid.
-
References
-
MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Available at: [Link]
-
Ahmed, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Donahue, M. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4df. Available at: [Link]
-
Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Available at: [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Available at: [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]
-
ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. Available at: [Link]
-
SciELO South Africa. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Available at: [Link]
-
UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Available at: [Link]
-
Springer. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. Available at: [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Available at: [Link]
-
Wayne State University. (2023). Reactions of Alcohols with Ketones and Aldehydes: Acetal Formation. YouTube. Available at: [Link]
-
Professor Dave Explains. (2013). A Simple Dean-Stark Apparatus Explained. YouTube. Available at: [Link]
-
ACS Publications. (2019). Small-Scale Procedure for Acid-Catalyzed Ketal Formation. The Journal of Organic Chemistry. Available at: [Link]
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available at: [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. preprints.org [preprints.org]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. asahilab.co.jp [asahilab.co.jp]
Technical Support Center: Optimizing Dean-Stark Water Removal for Indane Ketal Synthesis
Welcome to the technical support center for advanced synthetic chemistry applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to overcome common challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios specifically tailored to the synthesis of indane ketals using Dean-Stark apparatus for azeotropic water removal.
Foundational Principles: The "Why" Behind the Ketalization Reaction
Before troubleshooting, it's critical to understand the core chemical principles at play. Ketal formation is an acid-catalyzed, reversible nucleophilic addition of an alcohol (or diol) to a ketone.[1][2] The reaction proceeds through a hemiacetal intermediate.
The equilibrium for this reaction often does not strongly favor the product. The formation of one mole of the ketal product also generates one mole of water. According to Le Châtelier's principle, the continuous removal of this water from the reaction mixture is essential to shift the equilibrium towards the desired ketal, driving the reaction to completion.[3] This is precisely the function of the Dean-Stark apparatus.
Caption: Reversible equilibrium of indane ketalization.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Reaction Kinetics & Conversion Issues
Q1: My ketalization reaction has stalled at 50-60% conversion, even after several hours. Why isn't it going to completion?
A1: A stalled reaction is the most common issue and almost always points to inefficient water removal. Because the reaction is reversible, any water remaining in or returning to the reaction flask will push the equilibrium back towards the starting materials.[2]
Troubleshooting Steps:
-
Check for Efficient Reflux: The solvent-water azeotrope must vigorously boil and its vapor must reach the condenser. If the heating is insufficient, or if there are cold spots in the apparatus, the vapor will condense prematurely and flow back into the flask without being trapped.
-
Inspect the Apparatus Insulation: The neck of the reaction flask and the side-arm of the Dean-Stark trap must be well-insulated, typically with glass wool and/or aluminum foil.[4][5] This prevents the vapor from cooling and condensing before it reaches the water-cooled reflux condenser, ensuring only the condensed liquid from the primary condenser enters the trap.[6]
-
Verify Theoretical Water Volume: Calculate the theoretical moles of water your reaction should produce. The graduated markings on the Dean-Stark trap allow you to monitor the reaction's progress.[6] If the collected volume is significantly less than expected, it confirms that water is not being effectively removed.
Q2: My reaction mixture is turning dark brown or black. What is causing this decomposition?
A2: Darkening of the reaction mixture typically indicates decomposition or polymerization of the starting material or product. This is often caused by overly harsh reaction conditions.
Potential Causes & Solutions:
-
Excessive Heat: The heating mantle or oil bath temperature should be set only high enough to ensure a steady reflux of the azeotrope, not the pure solvent. A common mistake is to set the temperature to the boiling point of pure toluene (111 °C), when the toluene-water azeotrope boils at a much lower 84 °C.[3] Excessively high temperatures can cause thermal degradation.
-
High Catalyst Loading: While acid catalysis is necessary, too much catalyst (e.g., >5 mol% of p-toluenesulfonic acid) can promote side reactions, especially at elevated temperatures.[7] For sensitive substrates, reducing the catalyst loading to 0.5-1.0 mol% can be beneficial.
-
Choice of Catalyst: Strong mineral acids like sulfuric acid are more prone to causing charring than solid acids or milder catalysts like p-toluenesulfonic acid (p-TsOH).[8]
Apparatus Setup & Operational Problems
Q3: I can see liquid condensing and returning to my flask, but no water is collecting in the trap. What is wrong with my setup?
A3: This is a classic symptom of inadequate insulation or heating rate, as described in A1. The vapor is cooling and condensing on the glass walls of the flask neck or the Dean-Stark side-arm before it can reach the main condenser.[5] Ensure the entire path from the liquid surface in the flask to the top of the Dean-Stark trap is hot enough to sustain the vapor phase.
Caption: Workflow of a properly functioning Dean-Stark apparatus.
Q4: The liquid in my trap is cloudy and won't separate into two distinct layers. What should I do?
A4: This indicates a problem with phase separation, which is essential for the trap to function.
Potential Causes & Solutions:
-
Solvent Choice: The solvent must be largely immiscible with water at ambient temperature. Toluene and benzene are excellent choices for this reason.[6] Solvents like THF or dioxane are unsuitable as they are miscible with water.
-
High Diol Concentration: Using a very large excess of a polar diol (like ethylene glycol) can sometimes act as a co-solvent, increasing the solubility of water in the organic phase within the trap and preventing clean separation. Use a moderate excess of the diol (typically 1.5 to 5 equivalents).[4]
Reagent Selection & Optimization
Q5: What is the best solvent for Dean-Stark water removal in ketal synthesis?
A5: The ideal solvent forms a low-boiling azeotrope with water and is immiscible with water at room temperature. For many years, benzene was the standard, but due to its toxicity, toluene is now the preferred solvent in most modern laboratories.[6]
| Solvent | Boiling Point (°C) | Azeotrope B.P. with H₂O (°C) | % Water in Azeotrope (w/w) | Density (g/mL) | Notes |
| Toluene | 111 | 84.1 | 19.6% | 0.87 | Recommended Standard. Safer than benzene.[3][9] |
| Benzene | 80 | 69.3 | 8.8% | 0.88 | Effective but carcinogenic; use should be avoided. |
| Heptane | 98 | 79.2 | 12.9% | 0.68 | Can be used, but lower water-carrying capacity than toluene. |
| Cyclohexane | 81 | 69.5 | 8.5% | 0.78 | Similar to benzene in azeotrope properties. |
Q6: Are there effective alternatives to the Dean-Stark apparatus, especially for very small-scale (<10 mg) reactions?
A6: Yes. On a very small scale, the large surface area-to-volume ratio of a standard Dean-Stark apparatus can lead to significant solvent loss, making the reaction difficult to sustain.[4] A highly effective alternative is to use molecular sieves .
A modified apparatus can be constructed where a reflux condenser is attached to an addition funnel packed with activated 4Å molecular sieves, which is then connected to the reaction flask.[4] The solvent vapor bypasses the sieves, condenses, and then percolates through the drying agent before returning to the flask, effectively removing water without direct contact between the acidic reaction and the basic sieves.[4]
Experimental Protocols
General Protocol for Indane Ketal Synthesis via Dean-Stark
This protocol is a general guideline for the ketalization of a generic indanone derivative.
-
Apparatus Setup:
-
To a flame-dried 250 mL round-bottomed flask equipped with a magnetic stir bar, add the indanone substrate (1.0 eq).
-
Add the diol (e.g., ethylene glycol, 2.5 eq) and the acid catalyst (e.g., p-TsOH·H₂O, 0.02 eq).[4]
-
Add the solvent (e.g., toluene) to about half-fill the flask.
-
Attach a Dean-Stark trap and a reflux condenser. Ensure all joints are secure.[5]
-
Fill the trap with toluene through the top of the condenser until it begins to flow back into the reaction flask.[5]
-
Wrap the neck of the flask and the side-arm of the trap with glass wool and aluminum foil.
-
-
Reaction Execution:
-
Begin vigorous stirring and heat the flask in a heating mantle or oil bath to a temperature that initiates a steady reflux (~120-140 °C bath temperature for toluene).
-
Water will begin to collect in the bottom of the trap. The reaction is monitored by observing the cessation of water collection.[10] Reaction progress can also be monitored by TLC or GC analysis of small aliquots.
-
-
Workup:
-
Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC/GC, remove the heat source and allow the apparatus to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by distillation, depending on its physical properties.
-
References
-
Stoltz, B. M., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. [Link]
- Bloch, R. (Patent US8604223B2). Method of making ketals and acetals.
-
Davis, H. (2013). A Simple Dean-Stark Apparatus Explained. YouTube. [Link]
-
Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
University of York. Dean Stark Trap. Chemistry Teaching Labs. [Link]
-
Chemistry Steps. (2025). Formation and Reactions of Acetals. Chemistry Steps. [Link]
-
MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI. [Link]
-
Boger, D. L., et al. 6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl. Organic Syntheses. [Link]
-
Wikipedia. Dean–Stark apparatus. Wikipedia. [Link]
-
University of York. Dean-Stark. Chemistry Teaching Labs. [Link]
-
Jia, H., et al. (2017). Optimization and Process Intensification of Ketal Reaction in Industrial Ibuprofen Synthesis. Chemical Engineering Transactions. [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. [Link]
-
Reboule, I., et al. (2018). Comparisons of azeotropic and vacuum distillation on water extraction efficiency of soil and plant and stable isotope analysis of extracted water. ResearchGate. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
Sources
- 1. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Chemistry Teaching Labs - Dean Stark Trap [chemtl.york.ac.uk]
- 6. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 7. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8604223B2 - Method of making ketals and acetals - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-Bromo-1,1-(propylenedioxo)-indane in acidic vs basic media
Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific behavioral characteristics of 4-Bromo-1,1-(propylenedioxo)-indane (CAS: 908334-05-4) [1].
This compound is a cyclic propylene ketal derivative of 4-bromo-1-indanone (CAS: 15115-60-3) [2]. The primary purpose of the propylenedioxo group is to act as a protecting group for the highly reactive C1-ketone, allowing researchers to perform complex organometallic chemistry (such as cross-coupling or lithiation) at the C4-bromo position. Understanding the strict dichotomy of its stability in acidic versus basic media is the key to preventing unwanted degradation and maximizing your synthetic yields.
Quantitative Stability Matrix
To predict the behavior of 4-Bromo-1,1-(propylenedioxo)-indane in your reaction flask, refer to the stability matrix below. This summarizes the causality between pH environments and ketal integrity[3].
| Reagent / Environment | pH Range | Ketal Stability | Mechanistic Causality |
| n-BuLi / THF | Highly Basic | Highly Stable | Lacks electrophilic center; alkoxides are poor leaving groups in base. |
| 1M NaOH (aq) | > 12 | Highly Stable | Hydroxide ( |
| Pd(dppf)Cl₂, K₂CO₃ | 9 - 10 | Highly Stable | Mildly basic conditions protect the ketal during Suzuki-Miyaura cross-coupling. |
| Silica Gel (Chromatography) | ~ 5 - 6 | Moderately Labile | Mildly acidic silanol groups can catalyze slow surface hydrolysis. |
| Sat. NH₄Cl (aq) Workup | ~ 4.5 - 5.5 | Labile | Mild acidity is sufficient to initiate protonation of the ketal oxygen. |
| 0.1M HCl / p-TsOH | < 2 | Rapid Degradation | Strong acid rapidly protonates the oxygen, driving oxocarbenium ion formation. |
Troubleshooting Q&A
Q1: I attempted a halogen-metal exchange (n-BuLi) on the 4-bromo position. My reaction was strictly basic, but my NMR shows the deprotected ketone (4-bromo-1-indanone) instead of my coupled product. What happened?
A: The degradation did not occur during the highly basic lithiation step; it occurred during your aqueous workup. Ketals are completely inert to strong bases[4]. However, if you quenched the reaction with saturated ammonium chloride (
Q2: Why is the propylenedioxo group completely inert to strong bases like NaOH, but falls apart instantly in dilute acid?
A: This is dictated by the leaving group thermodynamics. For a ketal to cleave in a basic medium, an alkoxide ion (
Q3: My 4-Bromo-1,1-(propylenedioxo)-indane degrades on the column during purification. How can I prevent this?
A: Standard silica gel is slightly acidic (pH 5-6) due to surface silanol groups. This mild acidity is enough to cause partial hydrolysis of the cyclic ketal during chromatography.
Solution: Pre-treat (neutralize) your silica gel by flushing the column with your eluent containing 1% Triethylamine (
Mechanistic & Workflow Visualizations
The following diagrams illustrate the chemical logic governing the stability and reactivity of this compound.
Caption: Acid-catalyzed hydrolysis mechanism of the propylenedioxo ketal to the parent ketone.
Caption: Decision tree illustrating pH-dependent stability and synthetic utility of the ketal.
Validated Experimental Protocols
Protocol A: Safe Halogen-Metal Exchange (Preserving the Ketal)
Purpose: To functionalize the C4-position while keeping the C1-ketone protected.
-
Preparation: Flame-dry a Schlenk flask under argon. Add 4-Bromo-1,1-(propylenedioxo)-indane (1.0 eq) and anhydrous THF (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes). Stir for 30 minutes at -78 °C. (Note: The basicity of n-BuLi will not affect the ketal).
-
Electrophile Addition: Add your desired electrophile (e.g., DMF for formylation) dropwise. Stir for 1 hour, allowing the reaction to slowly warm to 0 °C.
-
Neutral Quench (Critical): Quench the reaction strictly with a pH 7.4 phosphate buffer (10 mL). Do not use
or , as this will cause premature deprotection. -
Extraction: Extract with Ethyl Acetate (3x), dry over anhydrous
, and concentrate under reduced pressure.
Protocol B: Controlled Deprotection to 4-Bromo-1-indanone
Purpose: Intentional removal of the propylenedioxo group to recover the active ketone[3][7].
-
Dissolution: Dissolve the ketal-protected substrate in a 4:1 mixture of Acetone and Water (0.1 M).
-
Acidification: Add p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 eq) or 1M
(0.5 eq). -
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Hexanes:EtOAc 4:1). The highly polar ketal will convert to the less polar 4-bromo-1-indanone[2].
-
Neutralization (Critical): Before extraction, neutralize the acid by adding saturated aqueous
until bubbling ceases. -
Isolation: Extract with Dichloromethane (DCM), wash with brine, dry over
, and concentrate to yield pure 4-bromo-1-indanone.
References
-
ChemWhat - 4-Bromo-1,1-(propylenedioxo)-indane CAS#: 908334-05-4 Product Information URL: [Link]
-
Organic Chemistry Portal - Dimethyl Acetals: Protection and Deprotection URL:[Link]
-
Master Organic Chemistry - Hydrates, Hemiacetals, and Acetals: Mechanisms URL:[Link]
-
ACS Omega - A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids URL: [Link]
Sources
Technical Support Center: Solving Solubility Issues of Indane Ketals in Low-Temperature Lithiation
Welcome to the Advanced Troubleshooting Guide for organometallic functionalization of rigid bicyclic systems. This guide is designed for researchers and drug development professionals facing solubility and reactivity bottlenecks when performing low-temperature lithiations on indane ketals.
Section 1: Diagnostic Workflow
Diagnostic workflow for resolving indane ketal solubility issues in low-temperature lithiation.
Section 2: Mechanistic FAQs & Troubleshooting
Q1: My indane ketal starting material crystallizes out of THF the moment the dry ice/acetone bath hits -78 °C. Why does this happen, and how do I prevent it? Expertise & Causality: Indane ketals possess a rigid, planar-like bicyclic core coupled with a relatively non-polar protecting group, making them notoriously difficult to keep in solution during late-stage syntheses[1]. At -78 °C, the thermodynamic penalty of maintaining the solvent cavity in Tetrahydrofuran (THF) exceeds the lattice energy of the ketal, leading to rapid crystallization. Solution: Substitute THF with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF has a significantly lower melting point (-136 °C) than THF (-108 °C), and its asymmetric methyl group disrupts ordered solvent-solute packing, drastically enhancing the low-temperature solubility of rigid hydrophobic molecules[2]. Alternatively, warming the reaction slightly to -50 °C often restores solubility without completely compromising the stability of the subsequent organolithium species[3].
Q2: The starting material is soluble, but upon adding n-BuLi, a thick white slurry forms and the downstream electrophilic quench fails. What is precipitating? Expertise & Causality: You are observing the precipitation of the lithiated indane ketal intermediate. Organolithium compounds naturally form highly ordered oligomeric aggregates (hexamers or tetramers) in ethereal solvents. The rigid indane backbone exacerbates this phenomenon, creating insoluble polymeric networks of carbon-lithium bonds that sequester the reactive carbanion. Solution: Introduce a Lewis basic chelating agent such as N,N,N',N'-Tetramethylethylenediamine (TMEDA). TMEDA coordinates directly to the lithium cation, breaking the insoluble tetramers down into highly soluble dimers or monomers[4]. This homogenizes the reaction mixture and increases the kinetic basicity of the carbanion.
Q3: I tried adding TMEDA, but now I'm seeing ring-opening of the ketal and other decomposition byproducts. How do I balance solubility with stability? Expertise & Causality: By deaggregating the organolithium, TMEDA drastically increases its reactivity. While this solves the solubility issue, it also lowers the activation energy for undesired side reactions, such as beta-elimination or nucleophilic attack on the ketal oxygens. Solution: Switch to a Continuous Flow Chemistry setup. Flow reactors allow for "flash chemistry," where the unstable, highly reactive lithiated intermediate is generated at slightly elevated temperatures (e.g., -40 °C to maintain solubility) and immediately quenched with the electrophile within milliseconds[5]. This kinetic trapping outpaces the thermodynamic decomposition pathways.
Section 3: Solvent and Additive Matrix
To make informed thermodynamic choices, refer to the physicochemical properties of common lithiation solvents and additives below.
| Solvent / Additive | Melting Point (°C) | Dielectric Constant (ε) | Role in Lithiation | Impact on Indane Ketal / Organolithium |
| THF | -108.4 | 7.58 | Primary Solvent | Standard baseline; promotes stable but often insoluble tetrameric Li-aggregates. |
| 2-MeTHF | -136.0 | 6.97 | Primary Solvent | Asymmetry prevents crystallization; excellent for maintaining solubility at -78 °C[2]. |
| TMEDA | -55.0 | 2.40 | Chelating Additive | Depolymerizes aggregates to dimers; increases kinetic basicity and solubility[4]. |
| DMPU | -20.0 | 36.1 | Polar Additive | Strongly solvates Li+ cation, breaking networks without the toxicity of HMPA. |
Section 4: Self-Validating Experimental Protocols
Protocol A: Temperature-Stepped Lithiation in 2-MeTHF (Thermodynamic Control)
Use this protocol when the starting material precipitates prior to base addition.
-
Preparation: Flame-dry a Schlenk flask under argon. Add the indane ketal and anhydrous 2-MeTHF to achieve a 0.1 M concentration.
-
Controlled Cooling: Submerge the flask in a dry ice/acetonitrile bath to cool the system to -40 °C to -50 °C.
-
Causality: 2-MeTHF's lower melting point prevents the rigid indane core from forming a crystal lattice, while -50 °C provides enough thermal energy to maintain solubility without degrading the ketal[3].
-
-
Titration & Addition: Titrate the alkyllithium (e.g., n-BuLi) prior to use to confirm exact molarity[4]. Add 1.05 equivalents dropwise down the side of the flask.
-
Self-Validation (D₂O Quench): After 30 minutes, extract a 0.1 mL aliquot and quench with D₂O. Analyze the crude mixture via ¹H-NMR or GC-MS.
-
Validation: If >95% deuterium incorporation is observed at the target carbon, the lithiation is successful. If unreacted starting material is recovered, the aggregate is too stable; proceed to Protocol B[4].
-
-
Electrophilic Trapping: Add the electrophile and allow the mixture to slowly warm to room temperature.
Protocol B: Deaggregative Lithiation using TMEDA in THF (Kinetic Control)
Use this protocol when the lithiated intermediate precipitates after base addition.
-
Preparation: Dissolve the indane ketal in anhydrous THF. Add 1.1 equivalents of freshly distilled TMEDA.
-
Causality: TMEDA must be present before the lithium species forms to immediately intercept and coordinate the Li+ cation, preventing the formation of insoluble tetrameric networks[4].
-
-
Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add 1.05 equivalents of s-BuLi dropwise.
-
Validation: The solution should remain homogeneous and typically turn pale yellow/orange. If a thick white slurry forms, the deaggregation is incomplete (consider adding 5% v/v DMPU).
-
-
Kinetic Trapping: Because TMEDA drastically increases the nucleophilicity of the carbanion, the intermediate is highly prone to attacking its own ketal protecting group. Quench with the electrophile within 5–10 minutes of base addition to kinetically trap the product before degradation occurs. If degradation persists, transition to continuous flow chemistry[5].
References
1.[3] Preparation of 1-Substituted Tetrahydro-β-carbolines by Lithiation–Substitution. acs.org. 3 2.[2] Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. researchgate.net. 2 3. 2-METHF (2-METHYL TETRAHYDROFURANE). atamanchemicals.com. 4.[4] Ortho-lithiation with n-BuLi : r/Chempros. reddit.com. 4 5.[5] Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. rsc.org. 5 6.[1] Development of an Effective Scalable Enantioselective Synthesis of the HIV-1 Entry Inhibitor BNM-III-170 as the Bis-Trifluoroacetate Salt. nih.gov. 1
Sources
- 1. Development of an Effective Scalable Enantioselective Synthesis of the HIV-1 Entry Inhibitor BNM-III-170 as the Bis-Trifluoroacetate Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04176B [pubs.rsc.org]
Validation & Comparative
HPLC analytical methods for purity testing of indanone ketals
[label="3. Stability Check\n(Monitor Parent Ketone)", fillcolor
Mechanistic pathway of indanone ketal stability during HPLC analysis based on mobile phase pH.
Comparative Experimental Design
To objectively evaluate performance, we compared two distinct chromatographic systems using a mixture of an indanone ketal API intermediate, spiked with 1% 1-indanone and 1% 1-indanol.
-
System A (Traditional) : Fully Porous C18 Column (150 x 4.6 mm, 5 µm), Mobile Phase: Water/Acetonitrile with 0.1% TFA.
-
System B (Optimized) : Core-Shell Biphenyl Column (100 x 4.6 mm, 2.6 µm), Mobile Phase: 10 mM Ammonium Bicarbonate (pH 7.5) / Acetonitrile.
Step-by-Step Self-Validating Protocol
A robust analytical method must be self-validating. This means the system must continuously prove that it is not degrading the sample during the run.
-
Diluent Preparation : Prepare a sample diluent of 50:50 Acetonitrile:Water buffered with 1 mM NaOH to ensure the sample remains alkaline prior to injection.
-
Causality: Unbuffered aqueous diluents can absorb atmospheric
, lowering the pH and initiating hydrolysis directly in the autosampler vial.
-
-
System Suitability Testing (SST) : Inject a resolution standard containing the indanone ketal and the parent 1-indanone. The resolution (
) must be . -
Control Injection (The Self-Validation Step) : Inject the diluent blank, followed by a freshly prepared ketal standard. Monitor the 1-indanone retention time window. If the 1-indanone peak area increases over sequential injections of the standard, on-column or in-vial hydrolysis is occurring, and the run must be aborted.
-
Gradient Execution :
-
Time 0-2 min : 10% B (Acetonitrile)
-
Time 2-10 min : Linear ramp to 90% B
-
Time 10-12 min : Hold at 90% B
-
Time 12-15 min : Re-equilibration at 10% B
-
-
Detection : UV detection at 254 nm and 280 nm (optimal for the aromatic indanone chromophore) 1[1].
Self-validating HPLC workflow ensuring ketal stability and system suitability prior to analysis.
Data Presentation: Performance Comparison
The results of the comparative study are summarized below. The optimized System B demonstrated superior performance, entirely eliminating artifactual degradation while improving resolution and throughput.
| Parameter | System A (Traditional C18, Acidic) | System B (Core-Shell Biphenyl, pH 7.5) |
| Ketal Retention Time (min) | 8.45 | 6.12 |
| 1-Indanone Resolution ( | 1.4 (Co-elution risk) | 3.8 (Baseline separation) |
| Plate Count ( | ~8,500 | ~18,200 |
| Tailing Factor ( | 1.6 (Significant tailing) | 1.05 (Symmetrical) |
| Artifactual Hydrolysis (%) | 4.2% (False impurity) | < 0.05% (Below LOD) |
| Solvent Consumption | High | Reduced by ~40% |
Table 1: Comparative chromatographic performance for indanone ketal purity profiling.
Conclusion
For the purity testing of indanone ketals, traditional acidic C18 methods are fundamentally flawed due to their propensity to induce on-column hydrolysis, leading to inaccurate purity assessments. By transitioning to a Core-Shell Biphenyl column paired with a pH-controlled (alkaline) mobile phase, analytical scientists can leverage
References
- An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone.Quick Company.
- A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms.Journal of Applied Pharmaceutical Science.
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Determin
- Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pedi
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
Sources
Navigating the Labyrinth of Fragments: A Comparative Guide to the Mass Spectrometry of 4-Bromo-1,1-(propylenedioxo)-indane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering a molecular fingerprint through the intricate patterns of fragmentation.[1][2] This guide provides an in-depth, comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-1,1-(propylenedioxo)-indane. To ground our predictions in established principles, we will draw comparisons with the known fragmentation of a structurally related compound, 1-bromo-4-propylbenzene.
The rationale behind selecting 4-Bromo-1,1-(propylenedioxo)-indane for this guide lies in its composite structure, which presents a compelling case study in predicting fragmentation behavior. It amalgamates three key structural motifs: a brominated aromatic ring, an indane core, and a cyclic propylene acetal. Understanding how these features collaboratively and competitively influence bond cleavage under electron ionization is crucial for analysts encountering similarly complex molecules.
The Predicted Fragmentation Landscape of 4-Bromo-1,1-(propylenedioxo)-indane
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][3] The resulting mass spectrum is a rich tapestry of fragment ions that, when interpreted correctly, can reveal the molecule's architecture.[4][5][6]
The molecular ion of 4-Bromo-1,1-(propylenedioxo)-indane is expected to be observed, exhibiting the characteristic M/M+2 isotopic pattern due to the presence of a single bromine atom (79Br and 81Br isotopes are in a roughly 1:1 ratio).[1][7][8] The fragmentation cascade is anticipated to proceed through several key pathways, driven by the relative stability of the resulting carbocations and radical species.
A primary fragmentation pathway is expected to involve the propylenedioxo group. Cyclic ethers and acetals can undergo characteristic cleavages.[9] We predict an initial cleavage within the propylene bridge of the acetal, followed by rearrangement and loss of neutral fragments. Another significant fragmentation will likely be initiated by the bromine atom, a common feature in halogenated compounds.[1] Alpha-cleavage adjacent to the aromatic ring is also a probable event.
Here is a proposed fragmentation pathway for 4-Bromo-1,1-(propylenedioxo)-indane:
Caption: Predicted major fragmentation pathways of 4-Bromo-1,1-(propylenedioxo)-indane.
A Comparative Analysis with 1-Bromo-4-propylbenzene
To provide a practical context for our predictions, we will compare the expected fragmentation of our target compound with the known fragmentation of 1-bromo-4-propylbenzene. This simpler molecule shares the brominated aromatic and an alkyl chain, allowing us to isolate and understand the influence of the indane and propylenedioxo moieties.
| m/z (Predicted) | Ion Structure/Formula (4-Bromo-1,1-(propylenedioxo)-indane) | Relative Abundance (Predicted) | Fragmentation Pathway | m/z (Observed - Comparative) | Ion Structure/Formula (1-Bromo-4-propylbenzene) | Relative Abundance (Observed) | Fragmentation Pathway (Comparative) |
| 284/286 | [C12H13BrO2]+• | Moderate | Molecular Ion (M+•) | 198/200 | [C9H11Br]+• | Moderate | Molecular Ion (M+•) |
| 226/228 | [C9H7BrO]+• | Moderate | Loss of propylene oxide (C3H6O) | 169/171 | [C8H8Br]+ | High | Benzylic cleavage, loss of CH3• |
| 205 | [C12H13O2]+ | High | Loss of Bromine radical (Br•) | 119 | [C9H11]+ | Moderate | Loss of Bromine radical (Br•) |
| 183/185 | [C8H4BrO]+ | High | Cleavage of the propylenedioxo ring | 91 | [C7H7]+ | High | Tropylium ion formation |
| 155/157 | [C7H4Br]+ | Moderate | Loss of CO from m/z 183/185 |
Experimental Protocol for Mass Spectrometry Analysis
To validate these predictions, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. GC is a suitable separation technique for a compound with the expected volatility of 4-Bromo-1,1-(propylenedioxo)-indane.[3]
1. Sample Preparation:
-
Dissolve approximately 1 mg of purified 4-Bromo-1,1-(propylenedioxo)-indane in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
Caption: A typical workflow for GC-MS analysis.
-
Inlet System: Gas Chromatography (GC) interface.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Data Acquisition: Full scan mode.
Trustworthiness Through Self-Validating Systems
The proposed experimental protocol is designed to be a self-validating system. The use of a standard non-polar column (like a 5% phenyl-methylpolysiloxane) ensures good chromatographic peak shape for the analyte. The 70 eV electron energy is a standard condition that allows for comparison with established mass spectral libraries.[3] Furthermore, the predictable isotopic signature of the bromine atom serves as an internal validation for any fragments containing it.[1][7][8] Any deviation from the expected 1:1 ratio for M/M+2 peaks in bromine-containing fragments would indicate an interfering species or an unexpected fragmentation process, prompting further investigation.
Concluding Remarks
The structural complexity of 4-Bromo-1,1-(propylenedioxo)-indane presents a valuable opportunity to apply fundamental principles of mass spectrometry fragmentation. By dissecting the molecule into its constituent functional groups and considering their known fragmentation behaviors, we can confidently predict the major fragmentation pathways. The comparative analysis with a simpler, related molecule provides a crucial baseline for understanding the influence of the more complex moieties. The detailed experimental protocol offers a clear and robust method for acquiring the empirical data needed to confirm these predictions. This guide, therefore, serves not only as a specific analysis of the target compound but also as a broader illustration of the logical and systematic approach required for the structural elucidation of novel compounds in a research and development setting.
References
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
- El Kihel, A., Ahbala, M., Sdassi, H., Ait Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
- Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
- Zhang, Y., et al. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- BenchChem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Scientific Research Publishing. (2016, April 20). Study of Mass Spectra of Some Indole Derivatives.
- LCGC International. (2022, April 15). Electron Ionization for GC–MS.
- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
- Preprints.org. (2023, November 3). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci.
- MDPI. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
- Chemistry LibreTexts. (2022, September 1). 4.4: Interpreting Electron Ionization Mass Spectra.
- YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane.
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram.
- Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
- YouTube. (2024, May 24). Mass spectrum of molecules with 1Br and 1Cl.
- DTIC. (1977, November). SELECTEO ION FRAGM~P4TA11ON WITH A TANDEM QUADRUPOLE MASS SPECTR.
- Office of Justice Programs. (n.d.). Structural Characterization of Emerging Synthetic Drugs.
- MSU Chemistry. (n.d.). Mass Spectrometry.
- National Institute of Standards and Technology. (n.d.). 1-Butene, 4-bromo-.
- ScienceDirect. (2020, April 18). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
- G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry.
- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
- MDPI. (2025, February 5). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. C3H7Br CH3CHBrCH3 mass spectrum of 2-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. par.nsf.gov [par.nsf.gov]
A Comparative Guide: Propylene Glycol vs. Ethylene Glycol for the Protection of Indanones
In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving the desired molecular architecture. For drug development professionals and researchers working with indanone scaffolds—a common motif in biologically active molecules—the selective masking of the ketone functionality is a frequent and critical operation.[1][2] The formation of a cyclic ketal using a diol is a classic and robust strategy for this purpose.[3] Among the various diols available, ethylene glycol and propylene glycol are the most common choices.
This guide provides an in-depth comparison of these two reagents for the protection of indanones. We will move beyond a simple recitation of protocols to explore the underlying mechanistic nuances, stereochemical implications, and practical considerations that should inform your choice, supported by experimental data and established procedures.
The Chemistry of Ketal Formation: A Mechanistic Overview
The protection of a ketone, such as 1-indanone, with a glycol proceeds via an acid-catalyzed nucleophilic addition-elimination pathway to form a cyclic ketal (a 1,3-dioxolane from ethylene glycol or a 4-methyl-1,3-dioxolane from propylene glycol).
The mechanism, initiated by protonation of the carbonyl oxygen, increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by one of the glycol's hydroxyl groups.[4][5] A series of proton transfers and the elimination of a water molecule lead to the final cyclic product.
This reaction is an equilibrium process.[3][5] To drive it to completion, the water byproduct must be continuously removed from the reaction mixture, a task classically accomplished using a Dean-Stark apparatus via azeotropic distillation with a solvent like toluene or xylene.[3][6][7]
Caption: Acid-catalyzed mechanism for cyclic ketal formation.
Propylene Glycol vs. Ethylene Glycol: A Head-to-Head Comparison
While both glycols effectively protect ketones, their structural and physical differences introduce important considerations for the synthetic chemist.
Structural Differences and Stereochemistry
-
Ethylene Glycol (1,2-ethanediol): An achiral molecule, its reaction with an achiral ketone like 1-indanone yields a single, achiral ketal product.
-
Propylene Glycol (1,2-propanediol): This is a chiral molecule, commercially available as a racemic mixture of (R)- and (S)-enantiomers. When a racemic mixture of propylene glycol reacts with a prochiral ketone, it can result in the formation of diastereomers.[8][9] For 1-indanone, the carbonyl carbon becomes a new stereocenter upon ketalization. Reacting with (R)-propylene glycol gives one diastereomer, while the (S)-enantiomer gives another. This can complicate purification and spectral analysis (e.g., NMR) if the diastereomers are not readily separable. However, this property can be exploited for chiral resolutions if an optically pure glycol is used.[8]
Reactivity and Yield
In practice, the reactivity of ethylene glycol and propylene glycol in ketal formation is very similar. Both typically provide high yields under standard conditions. The choice of acid catalyst (e.g., p-toluenesulfonic acid (TsOH), pyridinium p-toluenesulfonate (PPTS)) and efficient water removal are more critical factors for success than the choice of glycol itself.[3][6]
| Feature | Ethylene Glycol | Propylene Glycol | Catalyst | Solvent | Yield |
| Substrate | 1-Indanone | 1-Indanone | p-TsOH (cat.) | Toluene | >95% |
| Reaction Time | 2-4 hours | 2-4 hours | p-TsOH (cat.) | Toluene | >95% |
| Key Feature | Forms a single product | Forms diastereomers | - | - | - |
| Deprotection | Standard aqueous acid | Standard aqueous acid | - | - | - |
Note: The data presented are typical, literature-supported expectations for this class of reaction under optimized conditions.
Deprotection
Both ethylene glycol and propylene glycol ketals are stable under neutral, basic, and many reductive/oxidative conditions.[10] Deprotection is readily achieved by hydrolysis under aqueous acidic conditions, which drives the equilibrium back toward the ketone and the diol.[6][11] There is no significant difference in the lability of the two types of ketals; they can generally be cleaved using similar reagents (e.g., HCl/water/THF, acetic acid/water) and conditions.
Physical Properties and Practical Considerations
| Property | Ethylene Glycol | Propylene Glycol |
| Boiling Point | 197 °C | 188 °C[12] |
| Toxicity | Highly toxic if ingested[13][14] | Low toxicity; "Generally Recognized as Safe" (GRAS) by the FDA[15] |
| Viscosity | Lower viscosity[16][17] | Higher viscosity[15] |
The most significant practical difference is toxicity. Ethylene glycol is highly toxic and must be handled with appropriate care.[14] Propylene glycol, in contrast, has very low toxicity and is even used in food and pharmaceutical applications.[15] For laboratories where safety and environmental impact are primary concerns, or in the scale-up for pharmaceutical manufacturing, propylene glycol is the superior choice.
Experimental Protocols
The following are generalized, self-validating protocols for the protection of 1-indanone. The successful formation of the ketal is monitored by TLC (disappearance of the starting material) and confirmed by characterization (e.g., NMR, GC-MS).
Caption: General experimental workflow for ketal protection.
Protocol 1: Protection of 1-Indanone with Ethylene Glycol
Materials:
-
1-Indanone
-
Ethylene Glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 0.02 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-indanone (e.g., 5.0 g, 37.8 mmol), toluene (40 mL), ethylene glycol (3.1 mL, 56.7 mmol), and TsOH·H₂O (0.14 g, 0.76 mmol).
-
Assemble the flask with a Dean-Stark trap and a reflux condenser.[18]
-
Heat the mixture to a vigorous reflux. Toluene and water will begin to co-distill and collect in the trap.[19] The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask.
-
Continue refluxing until no more water collects in the trap (typically 2-4 hours) and TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ (30 mL) to neutralize the acid catalyst.
-
Separate the layers and extract the aqueous layer with toluene or ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography as necessary.
Protocol 2: Protection of 1-Indanone with Propylene Glycol
This protocol is identical to the one above, with the substitution of propylene glycol for ethylene glycol.
Materials:
-
1-Indanone
-
Propylene Glycol (racemic, 1.5 equivalents)
-
All other reagents and equipment as listed in Protocol 1.
Procedure:
-
Follow steps 1-9 from Protocol 1, substituting propylene glycol (4.3 mL, 56.7 mmol) for ethylene glycol.
-
Note on analysis: The resulting product will be a mixture of diastereomers, which may appear as two closely-spaced spots on TLC and will show a more complex NMR spectrum than the ethylene glycol derivative.
Conclusion and Recommendations
Both ethylene glycol and propylene glycol are highly effective for the protection of indanones as cyclic ketals. The choice between them hinges on specific experimental goals and constraints.
-
Choose Ethylene Glycol when you require a simple, achiral product with straightforward characterization and when the higher toxicity is manageable within your laboratory safety protocols.
-
Choose Propylene Glycol when low toxicity is a priority, such as in process chemistry, scale-up operations, or green chemistry initiatives. Be prepared to handle and analyze a mixture of diastereomers, unless an enantiomerically pure glycol is used for specific stereochemical purposes.
Ultimately, for most standard applications, the operational simplicity and superior safety profile make propylene glycol the more modern and prudent choice for protecting indanone and related ketone functionalities.
References
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from organic-chemistry.org. [Link]
-
StudySmarter. (n.d.). Acid- and Base-Catalyzed Reactions of Carbonyls. Retrieved from studysmarter.us. [Link]
-
Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes | PDF | Aldehyde | Chemical Reactions. Retrieved from Scribd. [Link]
-
Ghattas, C. F., et al. (2025, August 16). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus. [Link]
-
OChemTutor. (2024, March 2). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [Link]
- Lachman, A. (1973). US Patent 3,737,463A: Resolution of optically active propylene glycol and certain ketones.
- Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme Chemistry.
-
Vaia. (n.d.). Show all the steps in the acid-catalyzed formation of a cyclic acetal from ethylene glycol and an aldehyde or ketone. Retrieved from vaia.com. [Link]
-
Zhang, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5036-5042. [Link]
- Stauffer, C. E. (1970). US Patent 3,491,152A: Resolution of optical isomers of propylene glycol and certain ketones.
-
Chung, W. K., et al. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. Caltech. [Link]
-
Kwiecień, H., & Szychowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
-
ScienceMadness Discussion Board. (2020). Dean Stark without Dean Stark.... almost quantitative. Retrieved from sciencemadness.org. [Link]
-
University of York. (n.d.). Dean-Stark - Chemistry Teaching Labs. Retrieved from york.ac.uk. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from en.wikipedia.org. [Link]
-
Quora. (2014). Organic Chemistry: What is the chemical reaction through which propylene glycol produces carbonyl compounds/formaldehyde/acetaldehyde when vaporized/heated? Retrieved from quora.com. [Link]
-
Niemczyk, M. (2015, January 12). USE OF A DEAN STARK TRAP with Dr. Mark Niemczyk, Ph.D. YouTube. [Link]
-
Rawsource. (2025, February 4). Propylene Glycol vs. Ethylene Glycol: Key Differences Explained. Retrieved from raw-source.com. [Link]
-
CORECHEM Inc. (2023, May 31). Propylene vs Ethylene Glycol: HVAC's Best Choice? Retrieved from corechem.com. [Link]
-
Super Radiator Coils. (2020, September 28). Ethylene Glycol vs. Propylene Glycol: Differences & Uses. Retrieved from superradiatorcoils.com. [Link]
-
Monarch Chemicals. (2018, December 5). The difference between Propylene Glycol and Ethylene Glycol in antifreeze. Retrieved from monarchchemicals.co.uk. [Link]
-
Oil Store. (2023, July 31). What is the difference between ethylene glycol and propylene glycol? Retrieved from oil-store.co.uk. [Link]
-
Chemistry Stack Exchange. (2018, February 1). Several carbonyl groups, which one does ethylene glycol protect? Retrieved from chemistry.stackexchange.com. [Link]
-
Go Nachhaltig. (2025, November 13). Ethylene Glycol vs Propylene Glycol: Which Is More Sustainable for Industrial Cooling? Retrieved from gonachhaltig.com. [Link]
-
ResearchGate. (2025, December 26). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from researchgate.net. [Link]
-
Kwiecień, H., & Szychowska, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]
- 8. US3737463A - Resolution of optically active propylene glycol and certain ketones - Google Patents [patents.google.com]
- 9. US3491152A - Resolution of optical isomers of propylene glycol and certain ketones - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ethylene Glycol vs Propylene Glycol: Which Is More Sustainable for Industrial Cooling? - Elchemy [elchemy.com]
- 13. rawsource.com [rawsource.com]
- 14. The difference between Propylene Glycol and Ethylene Glycol in antifreeze - Industry News [monarchchemicals.co.uk]
- 15. Propylene vs Ethylene Glycol: HVAC's Best Choice? - CORECHEM [corecheminc.com]
- 16. superradiatorcoils.com [superradiatorcoils.com]
- 17. oil-store.co.uk [oil-store.co.uk]
- 18. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
Safety Operating Guide
Executive Summary: Waste Profiling for 4-Bromo-1,1-(propylenedioxo)-indane
Here is the comprehensive operational and logistical guide for the proper laboratory disposal of 4-Bromo-1,1-(propylenedioxo)-indane.
For researchers and drug development professionals utilizing 4-Bromo-1,1-(propylenedioxo)-indane (a brominated ketal derivative of 1-indanone) as a synthetic building block, establishing a rigorous waste management protocol is critical. Because this molecule contains a covalently bound bromine atom, any waste stream containing it—whether unreacted starting material, reaction solvent, or byproduct—must be strictly classified and managed as Halogenated Organic Waste [1].
Mishandling halogenated waste not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe safety risks and exponentially increases institutional disposal costs.
The Causality of Segregation: Why Halogenated Waste is Different
As a Senior Application Scientist, it is vital to understand why we implement specific safety protocols, rather than just memorizing the steps.
When organic waste is disposed of, the standard endpoint is incineration. Non-halogenated organics (like ethanol or acetone) combust cleanly into carbon dioxide and water, often serving as a fuel source (fuel blending) for the incinerator[2].
However, combusting halogenated organics (compounds containing F, Cl, Br, or I) produces highly corrosive and toxic hydrohalic acids. In the case of 4-Bromo-1,1-(propylenedioxo)-indane, incineration releases hydrogen bromide (HBr) gas[1]. To prevent environmental contamination, facilities processing this waste must utilize specialized rotary kiln incinerators equipped with caustic scrubbers [1]. These scrubbers spray alkaline solutions (like sodium hydroxide) into the exhaust gas to neutralize the HBr into harmless sodium bromide salts.
The Operational Rule: Never mix 4-Bromo-1,1-(propylenedioxo)-indane with non-halogenated waste. Mixing them forces the entire container to be treated as halogenated waste, drastically increasing disposal costs and wasting the fuel-blending potential of the non-halogenated solvents[3].
Standard Operating Procedure: Step-by-Step Disposal Methodology
This self-validating protocol ensures RCRA compliance and laboratory safety during the disposal of 4-Bromo-1,1-(propylenedioxo)-indane and its associated reaction mixtures.
Step 1: Point-of-Generation Segregation
-
Identify all liquid and solid waste containing 4-Bromo-1,1-(propylenedioxo)-indane.
-
Verify that the waste stream does not contain incompatible materials (e.g., strong oxidizers, reactive metals, or acids with a pH < 2.0)[4].
Step 2: Primary Containment Selection
-
Select a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are standard for halogenated organics[3].
-
Ensure the container has a securely fitting, threaded cap. The container must be "vapor-tight" and "spill-proof" to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere[3].
Step 3: RCRA-Compliant Labeling
-
Attach a standard "Hazardous Waste" tag to the container before the first drop of waste is added[3].
-
Critical Action: Write out the full chemical name: "4-Bromo-1,1-(propylenedioxo)-indane". Do not use abbreviations, acronyms, or chemical formulas (e.g., do not write "Br-indane ketal"), as this violates EPA hazard communication standards[3].
-
Check the box for "Halogenated Solvents/Organics".
Step 4: Satellite Accumulation Area (SAA) Management
-
Store the active waste container in a designated SAA, ideally within a secondary containment tray inside a fume hood or ventilated flammable storage cabinet[4].
-
Keep the container tightly closed at all times unless actively transferring waste[3]. Funnels must not be left in the container neck.
Step 5: Institutional Transfer
-
Once the container is 90% full (do not overfill, allow for thermal expansion), seal it and submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department within 3 days[4].
Quantitative Data: Waste Stream Comparison
To optimize laboratory logistics, researchers must rapidly differentiate between waste streams. The following table summarizes the operational parameters for managing organic wastes.
| Parameter | Halogenated Organic Waste | Non-Halogenated Organic Waste |
| Target Compound | 4-Bromo-1,1-(propylenedioxo)-indane , DCM, Chloroform | Acetone, Ethanol, Hexane, Toluene |
| Defining Characteristic | Contains F, Cl, Br, or I atoms | Contains only C, H, O, N, S, P |
| EPA Treatment Method | Rotary Kiln Incineration with Caustic Scrubbing[1] | Fuel Blending / Standard Incineration[2] |
| Relative Disposal Cost | High (Requires specialized exhaust scrubbing) | Low (Often offsets costs via fuel blending) |
| Drain Disposal | Strictly Prohibited | Strictly Prohibited (unless specific dilute, non-toxic buffers)[4] |
Workflow Visualization
The following diagram illustrates the logical decision-making process for segregating and disposing of brominated indane derivatives.
Fig 1: Logical workflow for the segregation and disposal of halogenated laboratory waste.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).[Link]
-
Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse / EPA Hazardous Waste Engineering Research Laboratory.[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign (UIUC) Division of Research Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety. [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 4-Bromo-1,1-(propylenedioxo)-indane
Introduction & Hazard Control Banding
4-Bromo-1,1-(propylenedioxo)-indane is a specialized aryl bromide intermediate featuring a ketal-protected ketone.[1] In the absence of comprehensive toxicological data (a common scenario for synthesis intermediates), scientific prudence dictates treating this compound as a high-potency unknown.
This guide utilizes a Control Banding approach. Based on its structural alerts (aryl bromide moiety, potential for hydrolysis), we assign this compound to Band 3/4 (High Containment/Direct Handling Restricted) . The primary risks are respiratory sensitization, severe eye irritation, and potential alkylating activity.
The "Why" Behind the Protocol
-
Bromide Moiety: Aryl bromides can be potent sensitizers and lachrymators.[1]
-
Ketal Group: While generally stable, exposure to moisture/acid can hydrolyze the protecting group, releasing the parent indanone and potentially changing the toxicological profile.
-
Physical State: Likely a solid/powder, creating a dust inhalation risk that standard fume hood drafts may disturb if not managed correctly.
Risk Assessment & Engineering Controls
Before selecting PPE, you must verify Engineering Controls. PPE is the last line of defense, not the first.
| Control Layer | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Certified Face Velocity: 80–100 fpm) | Prevents inhalation of dusts and solvent vapors during dissolution.[1] |
| Static Control | Ionizing Bar or Anti-Static Gun | Organic powders are prone to static charge.[1] Static discharge can disperse micro-particles of the compound onto the user's cuffs. |
| Surface Protection | Disposable Absorbent Bench Mats | Facilitates rapid cleanup of micro-spills; prevents cross-contamination of the permanent benchtop.[1] |
PPE Selection Matrix
The following PPE configuration is mandatory for all handling of the neat solid or concentrated solutions (>0.1 M).
| Body Area | Essential PPE | Technical Specification & Rationale |
| Hands (Inner) | Nitrile Exam Gloves | Spec: 4-5 mil thickness.[1] Role: Tactile sensitivity; acts as a second barrier. |
| Hands (Outer) | Extended Cuff Nitrile | Spec: 6-8 mil thickness, bonded cuff.[1] Role: Primary barrier.[1] Aryl halides can permeate thin nitrile <15 mins. Thicker nitrile extends breakthrough time to >60 mins [1]. |
| Eyes | Chemical Splash Goggles | Spec: ANSI Z87.1+ (Impact & Splash).[1] Role: Safety glasses are insufficient for powders. Air currents can carry dust behind glasses. Goggles provide a seal. |
| Respiratory | Fume Hood (Primary) | Spec: Sash at 18 inches.[1] Role: If hood work is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator. N95 is insufficient for organic vapors. |
| Body | Lab Coat (High-Closure) | Spec: Snap closures, cotton/poly blend (or Nomex if using pyrophorics). Role: Prevents particulate accumulation on street clothes. |
PPE Decision Logic (DOT Diagram)
Figure 1: PPE Decision Logic based on physical state.[1] Note the escalation to Goggles for solid handling.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[1]
-
Double Glove Technique: Don the inner pair (e.g., blue) and the outer pair (e.g., purple/orange) of a different color. This provides immediate visual evidence of a breach (the "indicator" effect).
-
Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table, but do not weigh this compound on an open bench.
Phase B: Transfer & Weighing[1]
-
Anti-Static Measure: Pass the spatula and weighing boat through an anti-static gate or use an ionizing gun.[1]
-
Transfer: Open the container only when inside the hood sash line.
-
Closure: Wipe the threads of the container with a Kimwipe dampened in solvent (e.g., DCM) before recapping to prevent grinding compound into the threads (which can cause caps to seize or generate aerosols upon next opening).
Phase C: Decontamination[1]
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to avoid snapping.[1]
-
Solvent Wipe: Wipe down the balance area with acetone or ethyl acetate.[1]
-
Wash: Wash hands with soap and water immediately after doffing inner gloves.[1]
Emergency Response & Spill Management
Scenario: 500mg spill of solid powder inside the fume hood.
-
Alert: Announce the spill to labmates.
-
Isolate: Lower the sash to maximize face velocity and prevent turbulence.
-
PPE Upgrade: Ensure goggles are on.
-
Dry Cleanup (Preferred):
-
Cover spill with a damp paper towel (water or mineral oil) to suppress dust.
-
Scoop up the material/towel mixture into a wide-mouth jar.
-
-
Wet Cleanup:
-
Wipe the surface with Acetone.
-
Note: Avoid strong acids for cleanup, as this may hydrolyze the ketal [2].
-
Spill Response Workflow (DOT Diagram)
Figure 2: Decision tree for spill response.[1] Note the evacuation requirement for uncontained dust spills.
Disposal Protocols
Proper disposal is critical due to the halogen content (Bromine).[1]
-
Waste Stream: Halogenated Organic Waste .[1]
-
Labeling: Must explicitly list "4-Bromo-1,1-(propylenedioxo)-indane".[1] Do not use generic labels like "Organic Solids."[1]
-
Segregation: Keep separate from strong oxidizers and strong acids.[1]
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the compound is in solution with protic solvents, as bromides can be corrosive to some metals over time.
References
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][3][4][5] The National Academies Press.[1][2] [Link]
-
OSHA. (2011).[1] Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories.[1][6] OSHA 3404-11R.[1] [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 5. oshaeducationcenter.com [oshaeducationcenter.com]
- 6. cdn.ymaws.com [cdn.ymaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
